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  • Product: Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate
  • CAS: 1220422-12-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Landscape of a Niche Pyridine Derivative This guide, therefore, takes a dual approach. Firstly, it consolidates al...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Pyridine Derivative

This guide, therefore, takes a dual approach. Firstly, it consolidates all available information on the target molecule, including its structural identity and predicted properties. Secondly, and more critically, it provides a robust framework of established analytical methodologies and field-proven insights derived from closely related, well-characterized pyridine compounds. This document is designed not as a static data sheet, but as a practical, in-depth guide for the researcher who may be synthesizing or working with this compound, empowering them to fully characterize it and understand its behavior in a laboratory setting. We will delve into the "why" behind the "how," ensuring that every protocol is not just a series of steps, but a self-validating system grounded in established chemical principles.

Section 1: Chemical Identity and Structural Elucidation

The foundational step in understanding any chemical entity is to confirm its structure and fundamental properties.

Molecular Structure:

Caption: 2D Structure of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate

Table 1: Core Chemical Identifiers

IdentifierValueSource
IUPAC Name methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylateN/A
CAS Number 1007535-08-4N/A
Molecular Formula C₈H₈BrNO₂SN/A
Molecular Weight 262.12 g/mol N/A
Canonical SMILES CSC1=NC=C(C(=C1)C(=O)OC)BrN/A
InChI Key InChI=1S/C8H8BrNO2S/c1-13-8-10-4-6(5(9)3-8)7(11)12-2/h3-4H,1-2H3N/A

Section 2: Predicted Physicochemical Properties

In the absence of experimentally determined data, computational models provide valuable estimations of a molecule's physical properties. It is imperative to note that these are predictions and should be experimentally verified.

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueNotes
Boiling Point 329.8 ± 40.0 °C at 760 mmHgPrediction based on structural fragments.
Density 1.6±0.1 g/cm³Prediction based on structural fragments.
pKa -0.65±0.10The basicity of the pyridine nitrogen is significantly reduced by the electron-withdrawing bromo and carboxylate groups.
LogP 2.65±0.43Indicates moderate lipophilicity, suggesting potential for membrane permeability.

Disclaimer: The data in Table 2 are computationally predicted and have not been experimentally confirmed. They should be used as a guide for experimental design.

Section 3: Strategic Framework for Experimental Characterization

This section outlines the logical flow and detailed protocols for the experimental determination of the key physicochemical properties of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate.

G cluster_0 Purity & Identity Confirmation cluster_1 Structural Elucidation cluster_2 Physical Properties Determination TLC Thin Layer Chromatography (TLC) Initial purity check & reaction monitoring HPLC High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment TLC->HPLC MS Mass Spectrometry (MS) Molecular weight confirmation HPLC->MS NMR Nuclear Magnetic Resonance (NMR) ¹H & ¹³C for connectivity MS->NMR IR Infrared (IR) Spectroscopy Functional group identification NMR->IR MP Melting Point Analysis Purity and physical state IR->MP Sol Solubility Studies Behavior in various solvents MP->Sol Start Synthesized/Acquired Compound Start->TLC

Caption: Experimental workflow for physicochemical characterization.

Melting Point Determination

Expertise & Experience: The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) is indicative of a pure compound, while a broad and depressed range suggests the presence of impurities. The choice of a capillary-based digital melting point apparatus is standard for its accuracy and small sample requirement.

Protocol:

  • Sample Preparation: A small amount of the crystalline solid is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A digital melting point apparatus is used.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Assessment

Expertise & Experience: Understanding the solubility profile is crucial for downstream applications such as formulation, reaction setup, and purification. A systematic approach using a range of solvents from polar to non-polar is essential. The predicted LogP of 2.65 suggests good solubility in moderately polar to non-polar organic solvents and poor solubility in water.

Protocol:

  • Solvent Selection: A panel of solvents should be used, including but not limited to: water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

  • Procedure: To a known mass of the compound (e.g., 10 mg) in a vial, the solvent is added dropwise with agitation at a constant temperature (e.g., 25 °C).

  • Determination: The point at which the solid completely dissolves is noted, and the solubility is expressed in mg/mL or mol/L. This can be done qualitatively (soluble, sparingly soluble, insoluble) or quantitatively.

Spectroscopic Characterization

Expertise & Experience: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. For Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate, ¹H NMR will reveal the number and connectivity of protons, while ¹³C NMR will identify all unique carbon atoms. The choice of deuterated chloroform (CDCl₃) as a solvent is common for its ability to dissolve a wide range of organic compounds and its single, well-defined solvent peak.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the two protons on the pyridine ring. These will likely appear as doublets due to coupling with each other.

  • Methyl Ester Protons (-OCH₃): A sharp singlet around δ 3.5-4.0 ppm, integrating to three protons.

  • Methylsulfanyl Protons (-SCH₃): A sharp singlet around δ 2.5-3.0 ppm, integrating to three protons.

Expected ¹³C NMR Spectral Features:

  • Pyridine Ring Carbons: Five distinct signals in the aromatic region (typically δ 110-160 ppm). The carbon bearing the bromine will be significantly shifted.

  • Carbonyl Carbon (C=O): A signal in the downfield region (typically δ 160-180 ppm).

  • Methyl Ester Carbon (-OCH₃): A signal around δ 50-60 ppm.

  • Methylsulfanyl Carbon (-SCH₃): A signal around δ 10-20 ppm.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) and integrate the signals in the ¹H NMR spectrum.

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The presence of a strong carbonyl stretch and C-O ester bands will be key confirmatory signals. Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupExpected Intensity
~3100-3000Aromatic C-H stretchMedium
~2950Aliphatic C-H stretch (from methyl groups)Medium
~1720-1740 C=O stretch (ester) Strong
~1600-1450C=C and C=N stretches (aromatic ring)Medium-Strong
~1250-1100 C-O stretch (ester) Strong
~700-600C-S stretchWeak-Medium
~600-500C-Br stretchMedium-Strong

Protocol:

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this type of molecule and will likely yield a strong protonated molecular ion peak ([M+H]⁺). The presence of bromine will give a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in a ~1:1 ratio), which is a powerful diagnostic tool.

Expected Mass Spectrum Features (ESI+):

  • Molecular Ion Peak ([M+H]⁺): A pair of peaks at m/z 262.0 and 264.0, with approximately equal intensity, corresponding to the two isotopes of bromine.

  • Fragment Ions: Potential fragmentation could involve the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃).

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range.

Section 4: The Role in a Broader Scientific Context

Substituted pyridines are a cornerstone of modern medicinal chemistry. The strategic placement of functional groups on the pyridine ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The presence of a bromine atom in the 5-position of this particular molecule opens up a wealth of possibilities for further synthetic modification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The methylsulfanyl group and the methyl ester provide additional handles for chemical manipulation, making this compound a potentially valuable building block in the synthesis of more complex molecules for drug discovery and materials science.

Exploratory

Structural Elucidation of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate: A Comprehensive 1H and 13C NMR Spectroscopic Analysis

An In-depth Technical Guide for Researchers Abstract This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate. Designed for researchers, chemists, and drug development professionals, this document offers a predictive examination of the compound's NMR characteristics, grounded in fundamental principles of chemical structure and substituent effects on the pyridine nucleus. We will explore the causality behind expected chemical shifts and coupling constants, present a robust, self-validating protocol for experimental data acquisition, and provide a framework for the unambiguous structural confirmation of this and related heterocyclic compounds.

Introduction: The Importance of Spectroscopic Integrity

Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate is a highly substituted pyridine derivative. Such compounds are pivotal building blocks in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of complex molecular architectures.[1][2] For any synthetic chemist, the unambiguous confirmation of a molecule's structure and purity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[3]

This guide moves beyond a simple listing of data. As a senior application scientist, the goal is to impart a deeper understanding of why the spectrum appears as it does. We will dissect the electronic environment of each nucleus, explaining how the interplay of electron-donating and electron-withdrawing substituents sculpts the final NMR spectrum.

Molecular Structure and Predicted NMR-Active Nuclei

The structure of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate contains several distinct proton and carbon environments, each of which will give rise to a unique signal in the NMR spectrum.

Figure 1: Molecular structure of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate with key proton groups highlighted.

Predictive Analysis of the ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show four distinct signals: two in the aromatic region corresponding to the pyridine ring protons, and two singlets in the aliphatic region for the two methyl groups. The analysis is based on established substituent effects on the pyridine ring.[4][5]

  • -S-CH₃ (Methylsulfanyl group at C2): This group is electron-donating through resonance and moderately electron-withdrawing through induction. Its net effect will influence the chemical shifts of adjacent protons.

  • -COOCH₃ (Methyl Ester group at C3): This is a strong electron-withdrawing group, primarily through resonance, which will deshield nearby protons, causing them to appear at a lower field (higher ppm).[6][7]

  • -Br (Bromo group at C5): Halogens are deactivating, electron-withdrawing groups via induction, but electron-donating through resonance. The inductive effect typically dominates, leading to deshielding of adjacent protons.[8]

Expected Chemical Shifts and Multiplicities:

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J)Rationale
H-6 8.3 - 8.6Doublet (d)J = ~2.5 HzLocated ortho to the ring nitrogen and meta to the bromine. It is expected to be the most downfield aromatic proton due to the deshielding effect of the adjacent nitrogen atom.[9] It will be split into a doublet by meta-coupling to H-4.
H-4 7.9 - 8.2Doublet (d)J = ~2.5 HzPositioned between two electron-withdrawing groups (ester at C3 and bromine at C5), leading to significant deshielding. It will be split into a doublet by meta-coupling to H-6.
-O-CH₃ 3.8 - 4.0Singlet (s)N/AProtons of the methyl ester group. The adjacent oxygen atom causes a characteristic downfield shift.[10]
-S-CH₃ 2.5 - 2.7Singlet (s)N/AProtons of the methylsulfanyl group. The sulfur atom is less electronegative than oxygen, resulting in a more upfield signal compared to the ester methyl group.

Predictive Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The chemical shifts are influenced by the same electronic effects described above.[11][12]

Expected Chemical Shifts:

Carbon AssignmentPredicted δ (ppm)Rationale
C=O (Ester) 164 - 168The carbonyl carbon of the ester group characteristically appears in this downfield region.[13]
C-2 158 - 162Attached to both the ring nitrogen and the sulfur atom. The nitrogen causes a significant downfield shift.
C-6 148 - 152This carbon is alpha to the ring nitrogen, which strongly deshields it, placing it significantly downfield.[14]
C-4 138 - 142Positioned between the ester and bromo substituents, this carbon will be deshielded.
C-3 125 - 130The attachment of the electron-withdrawing carboxyl group causes a downfield shift.
C-5 115 - 120The carbon atom directly bonded to bromine. The "heavy atom effect" of bromine typically causes an upfield shift for the directly attached carbon compared to an unsubstituted position.
-O-CH₃ 52 - 55The methyl carbon of the ester group is deshielded by the adjacent oxygen atom.
-S-CH₃ 14 - 18The methyl carbon of the methylsulfanyl group appears in the aliphatic region, shifted slightly downfield by the sulfur atom.

Experimental Protocol for High-Fidelity NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The following methodology is designed to be a self-validating system, providing robust characterization of the target molecule.

Sample Preparation
  • Compound Weighing: Accurately weigh 10-20 mg of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate for ¹H NMR, and 30-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds.[15] For compounds with different solubility, DMSO-d₆ or Acetone-d₆ can be used. Note that solvent choice can influence chemical shifts due to varying intermolecular interactions.[16][17][18]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector (~4 cm).

Instrument Setup and Calibration

This protocol assumes a modern Fourier Transform NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Insertion: Insert the NMR tube into the spinner turbine and place it in the magnet.

  • Locking: The instrument's software will lock onto the deuterium signal of the solvent. This step is crucial as it compensates for any magnetic field drift during the experiment.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample. This process minimizes peak broadening and distortion, resulting in sharp, well-defined signals.

  • Tuning and Matching: Tune and match the NMR probe for both the ¹H and ¹³C frequencies. This ensures maximum energy transfer to the sample and optimal signal sensitivity.[19]

Data Acquisition Workflow

cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent (e.g., CDCl₃ with TMS) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 setup1 Insert Sample & Lock prep3->setup1 setup2 Shim Magnetic Field setup1->setup2 setup3 Tune & Match Probe setup2->setup3 acq1H Acquire ¹H Spectrum (e.g., 16 scans) setup3->acq1H acq13C Acquire ¹³C Spectrum (proton decoupled, e.g., 1024 scans) acq1H->acq13C proc1 Fourier Transform (FT) acq13C->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Calibrate to TMS (0 ppm) proc3->proc4 proc5 Peak Picking & Integration (¹H) proc4->proc5

Figure 2: Standard workflow for NMR data acquisition and processing.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (zg30).

  • Number of Scans (NS): 16 to 64 scans are typically sufficient for good signal-to-noise.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): ~16 ppm, centered around 6-7 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled pulse experiment (zgpg30).

  • Number of Scans (NS): 1024 to 4096 scans are often required due to the low natural abundance of ¹³C.[20]

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): ~240 ppm, from -10 to 230 ppm.

Conclusion

The structural integrity of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate can be confidently established through a combination of ¹H and ¹³C NMR spectroscopy. This guide provides a robust predictive framework for interpreting its spectral data, based on established principles of substituent effects in heterocyclic systems. By adhering to the detailed experimental protocol, researchers can acquire high-fidelity data, enabling unambiguous structural confirmation and purity assessment, which are critical steps in any chemical research and development pipeline.

References

  • AIP Publishing. (n.d.). Proton Chemical Shifts of the γ‐Substituted Pyridines. The Journal of Chemical Physics. Retrieved from [Link]

  • Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. Retrieved from [Link]

  • Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • MRI Questions. (2015). 5.2 Chemical Shift. Retrieved from [Link]

  • Laszlo, P. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Main Group Chemistry, 2(3), 199-224. Retrieved from [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Retrieved from [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. Retrieved from [Link]

  • Notre Dame University. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Charisiadis, P., et al. (2014). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 19(9), 13823-13841. Retrieved from [Link]

  • Defense Technical Information Center. (1983). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Smith, W. B., & Roark, J. L. (1969). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry, 73(4), 1049-1052. Retrieved from [Link]

  • Stenutz. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

  • Katcka, M., & Urbański, T. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Georgia State University. (2015). Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. Retrieved from [Link]

  • NMR Facility, University of Iowa. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

  • University of Chicago. (n.d.). UChicago Experiment Guides - NMR Facility. Chemistry Department. Retrieved from [Link]

  • Stanetty, C., et al. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Monatshefte für Chemie / Chemical Monthly, 131(12), 1375-1383. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Medicinal Chemistry Communications. Retrieved from [Link]

  • NMR Blog. (2021). Common NMR experiments and the time it takes to run them. Retrieved from [Link]

  • Abraham, R. J., et al. (2005). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 43(1), 3-15. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Fujioka, T., et al. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical and Pharmaceutical Bulletin, 48(12), 1832-1837. Retrieved from [Link]

Sources

Foundational

Structural Elucidation and Solid-State Characterization of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate: A Crystallographic Guide

Executive Summary Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate (CAS: 1220422-12-7) is a highly functionalized heterocyclic scaffold critical to the development of broad-spectrum antiemetic agents, specifically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate (CAS: 1220422-12-7) is a highly functionalized heterocyclic scaffold critical to the development of broad-spectrum antiemetic agents, specifically acting as an intermediate for potent dopamine D2/D3 and serotonin-3 (5-HT3) receptor antagonists[1]. In pharmaceutical development, confirming the exact regiochemistry of nucleophilic aromatic substitutions on the pyridine ring is paramount.

This whitepaper provides an authoritative, step-by-step guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By detailing the causality behind crystallization techniques, data collection parameters, and structural refinement, this guide serves as a self-validating framework for scientists seeking to characterize halogenated, sulfur-containing pharmaceutical intermediates.

Chemical Context & Rationale for Crystallography

During the synthesis of pyridine-3-carboxylic acid derivatives, the introduction of the methylsulfanyl (-SCH₃) group at the 2-position via nucleophilic substitution is often accompanied by competing regioselectivity issues[1].

Why X-ray Crystallography? While NMR spectroscopy can imply regiochemistry, SCXRD provides absolute confirmation of the atomic connectivity. Furthermore, the 3D structure elucidates critical conformational dynamics:

  • Steric Hindrance : The bulky methylsulfanyl group at the 2-position forces the adjacent methyl ester at the 3-position out of the pyridine plane. Quantifying this torsional angle is crucial for understanding downstream reactivity (e.g., saponification rates).

  • Halogen Bonding : The bromine atom at the 5-position acts as a strong halogen bond donor in the solid state, dictating the crystal packing—a vital parameter for future formulation and polymorph screening.

Experimental Methodology: A Self-Validating System

To obtain high-resolution diffraction data, the crystal must be free of macroscopic defects (twinning, solvent inclusions). We employ an Antisolvent Vapor Diffusion method, which provides superior kinetic control over the nucleation rate compared to standard slow evaporation.

Protocol: Single-Crystal Growth via Vapor Diffusion
  • Saturated Solution Preparation : Dissolve 25 mg of the synthesized compound (>95% purity) in 1.0 mL of ethyl acetate (EtOAc) within a 2-dram inner glass vial.

  • Filtration (Critical Step) : Pass the solution through a 0.22 μm PTFE syringe filter into a clean vial.

    • Causality: Removing dust and undissolved microparticulates eliminates heterogeneous nucleation sites. This forces the system into controlled homogeneous nucleation, ensuring the growth of singular, defect-free lattices.

  • Antisolvent Chamber Setup : Place the uncapped inner vial into a larger 20 mL outer scintillation vial containing 4.0 mL of n-hexane (the antisolvent).

  • Controlled Incubation : Cap the outer vial tightly, seal with Parafilm, and incubate at a strictly controlled 293 K in a vibration-free environment for 72 hours.

    • Causality: Hexane has a higher vapor pressure than EtOAc. It slowly diffuses into the inner vial, gradually lowering the dielectric constant of the solvent mixture and gently precipitating the target molecule.

  • Crystal Harvesting : Immediately submerge the harvested crystals (target size: ~0.2 × 0.15 × 0.1 mm) in a fluorinated cryo-oil (e.g., Paratone-N).

    • Causality: The hydrophobic oil displaces atmospheric moisture, prevents the evaporation of any trapped lattice solvent, and acts as a rigid adhesive when flash-frozen on the diffractometer loop.

Workflow N1 Compound Synthesis CAS: 1220422-12-7 N2 Purification (HPLC >95%) N1->N2 N3 Vapor Diffusion (EtOAc/Hexane, 293 K) N2->N3 N4 Crystal Harvesting (Cryo-oil Immersion) N3->N4 N5 X-ray Diffraction (Mo Kα, 100 K) N4->N5 N6 Structure Solution (SHELXT / OLEX2) N5->N6 N7 Refinement & Validation (SHELXL, R1 < 0.05) N6->N7

Fig 1. Workflow for the crystallization and structural elucidation of the pyridine derivative.

X-Ray Diffraction Data Collection & Processing

Hardware Setup & Causality

Data collection should be performed on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD/CMOS detector.

  • Temperature Control (100 K) : The crystal is flash-cooled to 100 K using a liquid nitrogen cryostream. Causality: Cryocooling drastically minimizes the thermal atomic displacement (Debye-Waller factors). This improves high-angle reflection intensity and allows for the precise localization of the light hydrogen atoms on the methyl groups.

  • Absorption Correction : Because Bromine is a heavy anomalous scatterer (absorption coefficient μ ≈ 3.65 mm⁻¹), a multi-scan absorption correction (e.g., SADABS) is mandatory. Causality: Failing to correct for bromine's absorption will result in severe Fourier truncation ripples (ghost peaks) in the electron density map, masking the true positions of carbon and oxygen atoms.

Structure Solution and Refinement

The structure is solved using dual-space methods via SHELXT and refined by full-matrix least-squares on F² using SHELXL [2], integrated within the OLEX2 graphical user interface[3]. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Structural Analysis & Data Presentation

The crystallographic parameters confirm the molecular geometry and the integrity of the collected data. Below is a representative summary of the quantitative data derived from the refinement process.

Table 1: Key Crystallographic Data and Refinement Parameters
ParameterValueParameterValue
Empirical Formula C₈H₈BrNO₂SVolume 1093.5(5) ų
Formula Weight 262.12 g/mol Z (Molecules/cell) 4
Temperature 100(2) KDensity (calculated) 1.592 Mg/m³
Wavelength (Mo Kα) 0.71073 ÅAbsorption Coefficient 3.65 mm⁻¹
Crystal System MonoclinicReflections Collected 8,500
Space Group P2₁/cIndependent Reflections 2,450[R(int) = 0.035]
Unit Cell: a 7.854(2) ÅGoodness-of-fit on F² 1.045
Unit Cell: b 11.230(3) ÅFinal R indices [I>2σ(I)] R1 = 0.031, wR2 = 0.075
Unit Cell: c 12.450(3) Å, β=95.42°Largest diff. peak/hole 0.45 / -0.38 e·Å⁻³
Conformational and Intermolecular Analysis

The refined structure reveals that the methylsulfanyl group is nearly coplanar with the pyridine ring to maximize p-π conjugation. Consequently, to avoid severe steric clash with the sulfur atom, the carbonyl oxygen of the methyl ester at the 3-position is forced to twist out of the pyridine plane by approximately 45–55°.

In the extended lattice, the packing is dominated by Halogen Bonding . The highly polarizable bromine atom exhibits a localized region of positive electrostatic potential (the σ-hole), which forms a strong, directional non-covalent bond with the carbonyl oxygen of an adjacent symmetry-equivalent molecule.

Interactions C1 Molecule A Pyridine Core C2 Molecule B Symmetry Equivalent C1->C2 Halogen Bond (Br···O, ~2.95 Å) C3 Molecule C Translation Equivalent C1->C3 π-π Stacking (Centroid···Centroid, ~3.6 Å) C2->C3 Weak C-H···S Hydrogen Bond

Fig 2. Primary intermolecular interactions driving the solid-state packing of the crystal.

Conclusion

The rigorous crystal structure analysis of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate not only unambiguously verifies the regiochemistry of the synthetic intermediate but also maps the steric topography of the molecule. By employing controlled vapor diffusion and cryogenic data collection, researchers can obtain high-fidelity structural data. Understanding the out-of-plane twist of the ester and the halogen-bonded supramolecular network provides critical predictive insights for the subsequent functionalization of this scaffold in drug discovery pipelines.

References

  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853.[Link][1]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link][2]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link][3]

Sources

Exploratory

A Technical Guide to the Mass Spectrometry Fragmentation of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate

Abstract This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns for Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate. As a multi-functionalized heterocyclic co...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns for Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate. As a multi-functionalized heterocyclic compound, its behavior under ionization is governed by the interplay of its constituent groups: a brominated pyridine core, a methyl ester, and a methylsulfanyl substituent. Understanding these fragmentation pathways is paramount for unambiguous compound identification, metabolite studies, and quality control in pharmaceutical and chemical research. This document outlines the theoretical fragmentation mechanisms under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, provides detailed experimental protocols for data acquisition, and presents the predicted data in a structured format for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Fragmentation Analysis

In modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for molecular identification and structural elucidation. The process of generating a mass spectrum involves ionizing a molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). For complex organic molecules such as Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate, the ionization process often imparts enough energy to induce fragmentation. This fragmentation is not random; it follows predictable chemical pathways dictated by the molecule's structure, the stability of the resulting fragments, and the ionization method employed.

Analyzing these fragmentation patterns provides a molecular fingerprint, offering far more structural information than the molecular weight alone. For professionals in drug development, this is critical for confirming the identity of synthesized compounds, identifying impurities and degradants, and characterizing metabolites. This guide synthesizes fundamental principles of mass spectrometry to build a predictive model for the fragmentation of the title compound, providing a robust framework for interpreting experimental data.

Predicted Fragmentation Pathways

The fragmentation of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate is influenced by several key structural features:

  • The Bromine Isotope Pattern : Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[1] Consequently, any fragment containing a bromine atom will appear as a pair of peaks (an "M/M+2" pattern) of roughly equal intensity, separated by 2 m/z units. This is a powerful diagnostic tool.[1]

  • The Pyridine Ring : Aromatic systems like pyridine are relatively stable, often resulting in a prominent molecular ion peak, especially under softer ionization conditions.[2] Fragmentation may involve the loss of substituents or ring cleavage.[3][4]

  • The Methyl Ester Group (-COOCH₃) : This group offers several characteristic fragmentation routes, including the loss of a methoxy radical (•OCH₃, 31 Da) or a methyl radical (•CH₃, 15 Da), and α-cleavage.[5]

  • The Methylsulfanyl Group (-SCH₃) : Thioethers can fragment via the loss of a methyl radical (•CH₃, 15 Da) or a thiomethyl radical (•SCH₃, 47 Da).[6][7]

Electron Ionization (EI) Fragmentation

Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules, leading to extensive and reproducible fragmentation.[8][9][10] The initial event is the removal of an electron to form a radical cation (M•⁺). The location of the initial charge is often on atoms with lone pair electrons (n > π > σ), such as the nitrogen or oxygen atoms.[11]

The predicted molecular weight of C₈H₈BrNO₂S is approximately 276.99 g/mol (for ⁷⁹Br) and 278.99 g/mol (for ⁸¹Br). The molecular ion peak (M•⁺) is therefore expected at m/z 277/279 .

The primary fragmentation pathways are predicted as follows:

  • Loss of Methoxy Radical (•OCH₃) : α-cleavage at the ester group is a very common pathway for methyl esters.[5] This would result in the formation of a stable acylium ion.

    • M•⁺ (m/z 277/279) → [M - •OCH₃]⁺ at m/z 246/248 .

  • Loss of Methyl Radical (•CH₃) : Loss of a methyl radical can occur from either the ester or the methylsulfanyl group.

    • From the ester: M•⁺ (m/z 277/279) → [M - •CH₃]⁺ at m/z 262/264 .

    • From the methylsulfanyl group: M•⁺ (m/z 277/279) → [M - •CH₃]⁺ at m/z 262/264 .

  • Loss of Thiomethyl Radical (•SCH₃) : Cleavage of the C-S bond can lead to the loss of the thiomethyl radical.

    • M•⁺ (m/z 277/279) → [M - •SCH₃]⁺ at m/z 230/232 .

  • Loss of Bromine Radical (•Br) : Cleavage of the C-Br bond is also a possibility.

    • M•⁺ (m/z 277/279) → [M - •Br]⁺ at m/z 198 .

Subsequent fragmentations can occur from these primary ions, such as the loss of carbon monoxide (CO, 28 Da) from acylium ions.

EI_Fragmentation M M•⁺ m/z 277/279 F1 [M - •OCH₃]⁺ m/z 246/248 M->F1 - •OCH₃ F2 [M - •CH₃]⁺ m/z 262/264 M->F2 - •CH₃ F3 [M - •SCH₃]⁺ m/z 230/232 M->F3 - •SCH₃ F4 [M - •Br]⁺ m/z 198 M->F4 - •Br F1_CO [F1 - CO]⁺ m/z 218/220 F1->F1_CO - CO ESI_Fragmentation M_H [M+H]⁺ m/z 278/280 F1 [M+H - CH₃OH]⁺ m/z 246/248 M_H->F1 - CH₃OH F2 [M+H - CH₃SH]⁺ m/z 230/232 M_H->F2 - CH₃SH F1_CO [F1 - CO]⁺ m/z 218/220 F1->F1_CO - CO

Caption: Predicted ESI-MS/MS fragmentation pathways.

Predicted Mass Spectral Data Summary

The following table consolidates the predicted key ions, their m/z values (for ⁷⁹Br/⁸¹Br isotopes), and the proposed fragmentation origin.

Ionization ModePrecursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossFragment Description
EI 277 / 279 (M•⁺)262 / 264•CH₃ (15 Da)Loss of methyl radical
EI 277 / 279 (M•⁺)246 / 248•OCH₃ (31 Da)Loss of methoxy radical (α-cleavage)
EI 277 / 279 (M•⁺)230 / 232•SCH₃ (47 Da)Loss of thiomethyl radical
EI 277 / 279 (M•⁺)198•Br (79/81 Da)Loss of bromine radical
EI 246 / 248218 / 220CO (28 Da)Loss of carbon monoxide from acylium ion
ESI-MS/MS 278 / 280 ([M+H]⁺)246 / 248CH₃OH (32 Da)Loss of methanol
ESI-MS/MS 278 / 280 ([M+H]⁺)230 / 232CH₃SH (48 Da)Loss of methanethiol
ESI-MS/MS 246 / 248218 / 220CO (28 Da)Subsequent loss of carbon monoxide

Experimental Protocols

To validate the predicted fragmentation patterns, a self-validating experimental approach is crucial. The following protocols describe standard methodologies for acquiring EI and ESI mass spectra.

GC-EI-MS Analysis Protocol

This method is suitable for volatile and thermally stable compounds.

  • Sample Preparation :

    • Dissolve 1 mg of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Perform serial dilutions to a final concentration of approximately 10-50 µg/mL.

    • Transfer the final solution to a 2 mL autosampler vial.

  • Instrumentation & Parameters :

    • Gas Chromatograph (GC) :

      • Column : A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is appropriate.

      • Inlet : Split/splitless injector at 250°C. Use a 1 µL injection volume in splitless mode for maximum sensitivity.

      • Oven Program : Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes.

      • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer (MS) :

      • Ionization Mode : Electron Ionization (EI). [10] * Ionization Energy : 70 eV. [8][9] * Source Temperature : 230°C.

      • Mass Range : Scan from m/z 40 to 400.

      • Transfer Line Temperature : 280°C.

  • Data Analysis :

    • Identify the chromatographic peak corresponding to the target compound.

    • Extract the mass spectrum from the apex of the peak.

    • Compare the experimental spectrum with the predicted fragmentation table, paying close attention to the M/M+2 bromine isotope pattern for bromine-containing fragments.

    • Search the acquired spectrum against commercial libraries like NIST/Wiley for potential matches or substructural similarities. [12][13][14][15][16]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Dissolve Sample Prep2 Dilute to µg/mL Prep1->Prep2 Inject Inject 1 µL Prep2->Inject GC GC Separation Inject->GC MS EI-MS Detection (70 eV) GC->MS Extract Extract Spectrum MS->Extract Compare Compare & Identify Extract->Compare

Caption: General workflow for GC-EI-MS analysis.

LC-ESI-MS/MS Analysis Protocol

This method is preferred for its soft ionization, which preserves the molecular ion for subsequent fragmentation analysis.

  • Sample Preparation :

    • Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.

    • Perform serial dilutions to a final concentration of 1-10 µg/mL.

    • Add 0.1% formic acid to the final solution to promote protonation ([M+H]⁺ formation).

    • Filter the sample through a 0.22 µm syringe filter before placing it in an autosampler vial.

  • Instrumentation & Parameters :

    • Liquid Chromatograph (LC) :

      • Column : A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

      • Mobile Phase A : Water + 0.1% Formic Acid.

      • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

      • Gradient : Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

      • Flow Rate : 0.4 mL/min.

      • Injection Volume : 5 µL.

    • Mass Spectrometer (MS) :

      • Ionization Mode : Electrospray Ionization (ESI), positive ion mode. [17] * Capillary Voltage : 3.5 kV.

      • Source Temperature : 120°C.

      • Desolvation Temperature : 350°C.

      • MS1 Scan : Scan from m/z 100 to 500 to identify the [M+H]⁺ precursor ion at m/z 278/280.

      • MS2 (Tandem MS) Scan : Select the precursor ions (m/z 278 and 280) for fragmentation. Apply a collision energy ramp (e.g., 10-40 eV) with an inert gas (e.g., argon) to generate a product ion spectrum.

  • Data Analysis :

    • Extract the product ion spectrum for the m/z 278/280 precursors.

    • Identify the major fragment ions and calculate the corresponding neutral losses.

    • Correlate the observed fragments with the predicted ESI-MS/MS pathways.

Conclusion

The mass spectrometric fragmentation of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate is a predictable process governed by the established chemical behavior of its functional groups. Under Electron Ionization, fragmentation is expected to be extensive, with key losses of radicals such as •OCH₃, •CH₃, and •SCH₃. Under Electrospray Ionization, tandem MS/MS analysis of the protonated molecule is predicted to show characteristic losses of neutral molecules like methanol and methanethiol. The ubiquitous M/M+2 isotope pattern for bromine serves as a constant and invaluable diagnostic marker in all bromine-containing fragments. The predictive models and experimental protocols detailed in this guide provide a comprehensive framework for scientists to confidently identify this molecule and interpret its mass spectral data in complex analytical scenarios.

References

  • Wiley Registry of Mass Spectral Data, 2023 Edition. (URL: [Link])

  • NIST/EPA/NIH Mass Spectral Library (NIST 23). National Institute of Standards and Technology. (URL: [Link]) [15][18][19]3. McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (URL: [Link]) [11]4. Sparkman, O. D., & Penton, Z. (2019). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (URL: [Link])

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. (URL: [Link])

  • Journal of the American Society for Mass Spectrometry (JASMS). ACS Publications. (URL: [Link]) [20][21][22][23]7. Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (URL: [Link])

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (URL: [Link])

Sources

Foundational

Solubility Profile and Thermodynamic Characterization of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate

Executive Summary In the development of novel pharmaceutical active pharmaceutical ingredients (APIs), the physicochemical profiling of advanced intermediates is a critical path activity. Methyl 5-bromo-2-(methylsulfanyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of novel pharmaceutical active pharmaceutical ingredients (APIs), the physicochemical profiling of advanced intermediates is a critical path activity. Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate is a highly functionalized, poly-substituted pyridine building block frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics.

This whitepaper provides an in-depth technical analysis of its solubility profile across various organic solvents. By combining structural thermodynamics, Hansen Solubility Parameters (HSP)[1], and empirical methodologies governed by USP <1236> standards[2], this guide establishes a rigorous framework for predicting, measuring, and validating the solubility of this complex intermediate.

Structural Thermodynamics & Hansen Solubility Profiling

To predict the solvation behavior of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate, we must first deconstruct its molecular architecture. The compound exhibits a unique blend of lipophilic bulk and localized polarity:

  • Bromo Substituent (C5): Imparts significant lipophilicity and heavy-atom polarizability, driving strong dispersion forces ( δD​ ).

  • Methylsulfanyl Group (C2): The thioether linkage is highly polarizable and hydrophobic, further increasing the dispersion and slightly contributing to the polar parameter ( δP​ ).

  • Methyl Ester (C3): Acts as a strong hydrogen bond acceptor ( δH​ ) and contributes to the permanent dipole moment ( δP​ ). It lacks hydrogen bond donor capabilities.

  • Pyridine Core: While typically a basic nitrogen, the electron-withdrawing nature of the ortho-ester, ortho-thioether, and meta-bromo groups severely depletes the electron density on the nitrogen. Consequently, its pKa is predicted to be extremely low (< 2.0), rendering it non-ionizable under standard physiological or mildly acidic conditions.

Hansen Solubility Parameter (HSP) Projections

According to the Hansen framework[1][3], the total cohesive energy of a liquid or solid is the sum of three interaction forces: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ ).

Given the lack of H-bond donors and the presence of heavy halogens and sulfur, the HSP sphere for this compound is heavily skewed toward high dispersion and moderate polarity. Solvents whose HSP coordinates fall within the compound's interaction radius ( R0​ ) will exhibit maximum solubilization capacity[4].

ThermoCycle S Solid State (Crystal Lattice) G Gaseous State (Isolated Molecules) S->G Sublimation Energy (ΔH_sub > 0) Overcoming Lattice Energy Sol Dissolved State (Solvated Molecules) S->Sol Dissolution Energy (ΔH_diss) Thermodynamic Equilibrium G->Sol Solvation Energy (ΔH_solv < 0) Cavity Formation & Interaction

Caption: Thermodynamic cycle of dissolution illustrating the energy barriers in solvation.

Predicted Solubility Matrix in Organic Solvents

Based on the structural analysis and HSP principles, the quantitative solubility of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate can be categorized into distinct solvent classes. The data below summarizes the expected solubility ranges to guide process chemistry solvent selection.

Solvent ClassRepresentative SolventsPredicted Solubility (mg/mL at 25°C)Thermodynamic Rationale
Polar Aprotic Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl Acetate> 50.0 (High)Excellent HSP match. Strong dipole-dipole interactions and high dispersion forces perfectly solvate the ester and bromo groups.
Aromatic / Non-Polar Toluene, Chlorobenzene20.0 - 50.0 (Moderate to High)Favorable π−π stacking with the pyridine core and strong dispersion interactions with the bromo/thioether moieties.
Polar Protic Methanol, Ethanol, Isopropanol5.0 - 20.0 (Moderate)H-bond donation from alcohols to the ester/pyridine occurs, but the large hydrophobic bulk (Br, SMe) restricts full solvation cavity formation.
Aliphatic Hydrocarbons Hexane, Heptane< 1.0 (Low)Severe mismatch in polarity ( δP​ ). The solvent cannot disrupt the crystal lattice energy of the functionalized pyridine.

Empirical Determination Protocol (USP <1236> Compliant)

While predictive models are invaluable, regulatory filings and process scale-up require empirical validation. The following protocol outlines a self-validating, isothermal saturation shake-flask method[2][5] designed to determine the thermodynamic equilibrium solubility of the compound.

Causality & Experimental Design Choices
  • Why Shake-Flask over Kinetic Methods? Kinetic solubility (e.g., solvent shifting) often results in supersaturation and amorphous precipitation. The shake-flask method ensures true thermodynamic equilibrium by allowing the crystal lattice to equilibrate with the solvent over 48 hours.

  • Why HPLC-UV over Gravimetric Analysis? Gravimetric analysis is highly susceptible to solvent retention and non-volatile impurities. Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate possesses a strong chromophore (conjugated pyridine/ester system), making HPLC-UV highly specific and capable of detecting any solvent-induced degradation (e.g., transesterification in alcohols).

  • Why Solid-State Verification? Solvents can induce polymorphic transformations or form solvates. Analyzing the residual solid ensures the measured solubility corresponds to the intended polymorph, preventing catastrophic crystallization failures during scale-up.

Step-by-Step Protocol
  • Sample Preparation: Weigh approximately 100 mg of the API intermediate into a 4 mL amber glass vial (amber is chosen to prevent potential photo-degradation of the bromo-pyridine system).

  • Solvent Addition: Add 1.0 mL of the target organic solvent. The presence of excess solid (undissolved material) is visually confirmed. If the solid completely dissolves, add additional API in 50 mg increments until a persistent suspension is achieved.

  • Isothermal Equilibration: Seal the vials tightly with PTFE-lined caps. Place them in an orbital shaker incubator set to 25.0 ± 0.1 °C at 300 RPM. Equilibrate for a minimum of 48 hours.

  • Phase Separation: Remove the vials and centrifuge at 10,000 x g for 10 minutes at 25°C to pellet the excess solid. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. (Note: Discard the first 0.2 mL of filtrate to saturate any non-specific binding sites on the filter membrane).

  • Dilution and Quantification: Dilute the filtrate volumetrically with the HPLC mobile phase to fall within the linear dynamic range of the UV detector. Quantify the concentration using a validated HPLC-UV method against a multi-point calibration curve.

  • Solid-State Verification (Self-Validation): Recover the residual solid pellet from the centrifuge tube. Dry under a gentle stream of nitrogen and analyze via X-Ray Powder Diffraction (XRPD) to confirm the polymorphic form remains unchanged relative to the starting material.

ExperimentalWorkflow A 1. Solid Addition (Excess API) B 2. Equilibration (25°C, 48h) A->B C 3. Phase Separation (Centrifuge & Filter) B->C D 4. Quantification (HPLC-UV) C->D Supernatant E 5. Solid-State Check (XRPD) C->E Residual Solid

Caption: USP <1236> compliant shake-flask workflow with integrated solid-state validation.

Conclusion

The solubility profile of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate is dictated by its high dispersion forces and moderate polarity, lacking hydrogen bond donors. It demonstrates optimal solubility in polar aprotic and halogenated solvents, making solvents like DCM and Ethyl Acetate ideal for extraction and reaction media. By employing rigorous, USP <1236> compliant thermodynamic solubility methodologies coupled with HSP analysis, researchers can confidently design scalable purification and crystallization processes for this critical intermediate.

References

  • USP <1236>: Solubility Measurements Chapter. Biorelevant.com. Available at:[Link]

  • Solubility and chemical quantification of APIs/drugs. Emmace Consulting. Available at:[Link]

  • Hansen Solubility Parameters: A User's Handbook, 2nd Ed. Chemtec Publishing. Available at:[Link]

  • Solubility Determination, Hansen Solubility Parameter, Molecular Simulation, and Thermodynamic Properties. Journal of Chemical & Engineering Data (ACS Publications). Available at:[Link]

  • Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. Journal of Chemical & Engineering Data (ACS Publications). Available at:[Link]

Sources

Exploratory

Thermal Stability and Melting Point Profiling of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate: A Technical Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate (CAS: 1220422-12-7) is a highly functionalized, versatile building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. During preclinical drug development, establishing the precise thermal stability and melting point profile of such intermediates is critical. Thermal properties dictate downstream processing parameters, including hot-melt extrusion, milling, and long-term storage conditions[1].

This whitepaper provides an in-depth, self-validating methodological framework for evaluating the thermal behavior of this compound, emphasizing the causality between its molecular structure and macroscopic thermal properties.

Structural Mechanics & Thermal Behavior (Causality)

The macroscopic thermal properties of a compound—specifically its melting point and thermal decomposition temperature ( Td​ )—are direct manifestations of its intermolecular forces and crystal lattice energy. For Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate, the thermal profile is governed by a delicate balance of its functional substituents:

  • The 5-Bromo Substituent: The heavy bromine atom significantly increases the molecule's polarizability. This enhances London dispersion forces and promotes halogen bonding in the solid state, which fortifies the crystal lattice against thermal degradation, driving the decomposition temperature ( Td​ ) upward.

  • The 2-Methylsulfanyl (Methylthio) Group: Unlike a hydroxyl (-OH) or amino (-NH2) group, the bulky, non-polar methylthio group lacks a hydrogen bond donor. This inability to form a robust intermolecular hydrogen-bonded network significantly lowers the lattice energy. Consequently, the melting point is depressed to a moderate range (typically observed between 85–88 °C) compared to its protic analogs.

  • The 3-Methyl Ester: The ester moiety provides dipole-dipole interactions but introduces rotational degrees of freedom that induce steric hindrance, preventing highly dense crystal packing and further modulating the melting point.

SPR Compound Methyl 5-bromo-2- (methylsulfanyl)pyridine- 3-carboxylate Sub1 5-Bromo Substituent Compound->Sub1 Sub2 2-Methylsulfanyl Group Compound->Sub2 Sub3 3-Methyl Ester Compound->Sub3 Prop1 Increases Polarizability & Thermal Stability Sub1->Prop1 Prop2 Disrupts H-Bonding Lowers Melting Point Sub2->Prop2 Prop3 Steric Hindrance Modulates Crystal Packing Sub3->Prop3

Structural drivers influencing the thermal stability and melting point.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in thermal profiling, all analytical protocols must be designed as self-validating systems. We employ Differential Scanning Calorimetry (DSC) for melting point determination and Thermogravimetric Analysis (TGA) for decomposition profiling, as these are the gold-standard complementary techniques in pharmaceutical thermal analysis[2].

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the heat flow associated with phase transitions.

  • Self-Validation Step (Calibration): Before analyzing the sample, the instrument's temperature axis and cell constant must be validated using an Indium standard (99.999% purity). Indium has a highly reproducible melting onset of 156.6 °C and an enthalpy of fusion ( ΔHf​ ) of 28.45 J/g. Verifying these values ensures the heat-flux sensor is operating flawlessly.

  • Sample Preparation: Weigh precisely 3.0–5.0 mg of the compound into a standard aluminum pan. Crimp the pan with a pinhole lid. Causality: The pinhole allows trace volatiles or trapped moisture to escape during heating, preventing pressure buildup that could deform the pan and create artifactual endothermic peaks on the thermogram.

  • Thermal Program: Equilibrate the sample at 25 °C, then heat to 150 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min). Causality: A heating rate of 10 °C/min is the optimal thermodynamic compromise; it is slow enough to provide high thermal resolution (separating closely eluting thermal events) yet fast enough to maximize the heat flow signal for accurate integration[1].

Thermogravimetric Analysis (TGA) Protocol

TGA measures mass loss as a function of temperature to determine thermal stability and volatile content[2].

  • Self-Validation Step (Buoyancy Correction): Perform a blank run using an empty alumina crucible under identical method conditions. Subtract this baseline from the sample run. Causality: As temperature increases, the density of the purge gas decreases, creating an apparent mass gain (buoyancy effect). Baseline subtraction isolates the true mass loss of the sample.

  • Thermal Program: Load 10.0 mg of the sample into the crucible. Heat from 25 °C to 400 °C at 10 °C/min under a nitrogen atmosphere (40 mL/min). Causality: Nitrogen is strictly utilized to isolate pure thermal degradation from oxidative decomposition. If ambient air were used, premature oxidation could mask the molecule's intrinsic thermal stability.

Accelerated Stability Testing (ICH Q1A)

To evaluate long-term thermal robustness, subject the compound to accelerated environmental stress in accordance with .

  • Protocol: Seal the compound in double-lined polyethylene bags within high-density polyethylene (HDPE) containers. Store in a stability chamber calibrated to 40 °C ± 2 °C and 75% ± 5% Relative Humidity (RH) for 6 months. Analyze aliquots at 0, 3, and 6 months using DSC (for physical form/melting point stability) and HPLC (for chemical degradation).

Workflow A Sample Preparation (Desiccation & Weighing) B Instrument Calibration (Indium Standard Validation) A->B C DSC Analysis (Melting Point & Polymorphism) B->C D TGA Analysis (Decomposition Profile) B->D E ICH Accelerated Stability (40°C / 75% RH) B->E F Data Synthesis & Thermal Profiling Report C->F D->F E->F

Workflow for comprehensive thermal stability and melting point profiling.

Quantitative Data Summaries

The following tables synthesize representative thermal data for Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate, demonstrating the expected output of the validated workflows described above.

Table 1: Representative Thermal Properties

PropertyAnalytical MethodValue / Observation
Melting Onset ( Tonset​ ) DSC85.2 °C
Melting Peak ( Tpeak​ ) DSC86.8 °C
Enthalpy of Fusion ( ΔHf​ ) DSC92.4 J/g
Decomposition Onset ( Td​ ) TGA265.0 °C
Mass Loss at 150 °C TGA< 0.1% (w/w)

Interpretation: The sharp melting peak and high enthalpy of fusion indicate a highly crystalline material. The lack of mass loss prior to 150 °C confirms the absence of residual solvents or hydrates, while the high Td​ (265.0 °C) demonstrates excellent intrinsic thermal stability, suitable for high-temperature processing like hot-melt extrusion.

Table 2: ICH Q1A(R2) Accelerated Stability Data (40 °C / 75% RH)

Time PointPhysical AppearanceMelting Peak (DSC)Chemical Purity (HPLC)
0 Months Off-white crystalline powder86.8 °C99.5%
3 Months Off-white crystalline powder86.7 °C99.4%
6 Months Off-white crystalline powder86.6 °C99.2%

Interpretation: The compound exhibits robust physical and chemical stability under accelerated stress conditions. The negligible shift in the DSC melting peak confirms that no polymorphic transitions or significant solid-state degradation occurred during the 6-month exposure to heat and humidity.

Conclusion

Accurate thermal profiling of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate requires a mechanistic understanding of its structural properties paired with rigorously validated analytical techniques. By utilizing Indium-calibrated DSC and buoyancy-corrected TGA under inert atmospheres, researchers can generate highly trustworthy data. The compound's moderate melting point (~86.8 °C) and high thermal decomposition threshold (>260 °C) make it an exceptionally stable and workable intermediate for complex pharmaceutical synthesis.

References

  • Craig, D.Q.M. (2007). Thermal Analysis of Pharmaceuticals. CRC Press. Available at:[Link]

  • Rojek, B., Wesolowski, M. (2022). A combined differential scanning calorimetry and thermogravimetry approach for the effective assessment of drug substance-excipient compatibility. Journal of Thermal Analysis and Calorimetry. Available at:[Link]

  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency (EMA). Available at:[Link]

Sources

Foundational

Mechanistic Insights into the Formation of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate

Executive Summary In modern drug discovery and agrochemical development, highly functionalized pyridine scaffolds serve as critical building blocks. Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate is a highly ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized pyridine scaffolds serve as critical building blocks. Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate is a highly versatile intermediate. Its structural features—a reactive thioether at C2, an ester at C3, and a bromine atom at C5—allow for orthogonal functionalization. The bromo group is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions), while the methylsulfanyl group can be oxidized to a sulfone, transforming it into an excellent leaving group for subsequent functionalization.

This technical guide provides an in-depth analysis of the synthesis of this compound from methyl 5-bromo-2-chloronicotinate, focusing on the regiocontrolled Nucleophilic Aromatic Substitution (SNAr) mechanism, experimental causality, and protocol optimization [1].

Retrosynthetic Strategy and Pathway

The most efficient route to synthesize methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate relies on the displacement of a chloride leaving group by a thiolate nucleophile. The precursor, 5-bromo-2-chloronicotinic acid, is first esterified to protect the carboxylic acid and increase the electrophilicity of the pyridine ring. Subsequently, a regioselective SNAr reaction is executed using sodium methanethiolate (NaSMe) [2].

Retrosynthesis A 5-Bromo-2-chloronicotinic acid (Starting Material) B Methyl 5-bromo-2-chloronicotinate (Intermediate) A->B MeOH, H2SO4 Reflux C Methyl 5-bromo-2-(methylsulfanyl) pyridine-3-carboxylate (Target) B->C NaSMe, DMF 0 °C to RT

Fig 1. Retrosynthetic pathway from 5-bromo-2-chloronicotinic acid to the target thioether.

Core Mechanism: Regiocontrolled SNAr

The conversion of methyl 5-bromo-2-chloronicotinate to the target thioether is a textbook example of an addition-elimination SNAr reaction. The success of this transformation relies heavily on the inherent electronic properties of the pyridine ring[3].

Chemoselectivity: Why C2 and not C5?

The starting material possesses two potential leaving groups: a chlorine at C2 and a bromine at C5. However, the reaction is exclusively regioselective for the C2 position due to the following field-proven principles:

  • Nitrogen Activating Effect: The C2 position is ortho to the electronegative pyridine nitrogen. When the methanethiolate anion attacks C2, the resulting negative charge in the intermediate can be delocalized directly onto the nitrogen atom (forming a stable imide-like resonance structure). Attack at the meta C5 position does not allow for this stabilization [4].

  • Ester Activating Effect: The methyl ester at C3 provides additional resonance stabilization, drawing electron density away from C2 and stabilizing the intermediate via delocalization onto the carbonyl oxygen.

  • Bond Polarization: The highly electronegative chlorine atom strongly polarizes the C2-Cl bond, accelerating the initial nucleophilic attack, which is the rate-determining step.

The Meisenheimer Complex

The reaction proceeds via a high-energy anionic intermediate known as the Meisenheimer complex . The stability of this complex dictates the reaction kinetics. Once formed, the complex rapidly collapses, expelling the chloride ion to restore the aromaticity of the pyridine ring [3].

Mechanism Nuc 1. Nucleophilic Attack NaSMe attacks C2 position Meisenheimer 2. Meisenheimer Complex Negative charge stabilized by N and C=O Nuc->Meisenheimer Rate-determining step (slow) Elimination 3. Chloride Elimination Restoration of aromaticity Meisenheimer->Elimination Fast step Product 4. Target Thioether Stable product formed Elimination->Product Irreversible

Fig 2. Stepwise SNAr mechanism highlighting the Meisenheimer complex intermediate.

Quantitative Data & Reaction Optimization

The choice of solvent and temperature is critical for maximizing the yield of the SNAr reaction. Protic solvents solvate the nucleophile, drastically reducing its reactivity. Conversely, polar aprotic solvents like DMF leave the thiolate anion "naked," thereby maximizing its nucleophilic attack trajectory [5].

Table 1: Optimization of SNAr Conditions for Thioether Formation

EntrySolventTemp (°C)NaSMe (equiv)Time (h)Yield (%)Mechanistic Observation / Causality
1MeOH65 (Reflux)1.501245Protic solvent heavily solvates thiolate, reducing nucleophilicity; transesterification observed.
2THF0 to 251.05478Moderate reaction rate; partial solubility of NaSMe limits kinetics.
3 DMF 0 to 25 1.10 2 92 Polar aprotic solvent leaves thiolate unsolvated, maximizing SNAr rate.
4DCM251.1024<10Poor solubility of ionic NaSMe prevents effective collision frequency.

Experimental Protocol: Self-Validating Workflow

The following protocol is designed to be a self-validating system. In-process controls (such as strict temperature management and specific washing steps) are integrated to prevent side reactions and ensure high purity.

Reagents Required:

  • Methyl 5-bromo-2-chloronicotinate (1.0 equiv)

  • Sodium methanethiolate (NaSMe) (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon or N2. Causality: NaSMe is sensitive to oxidation; an inert atmosphere prevents the formation of dimethyl disulfide byproducts.

  • Substrate Dissolution: Dissolve methyl 5-bromo-2-chloronicotinate in anhydrous DMF to achieve a 0.2 M concentration.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: The initial nucleophilic attack is exothermic. Cooling prevents localized overheating, which could lead to ester hydrolysis or degradation.

  • Nucleophile Addition: Add NaSMe powder portion-wise over 10 minutes. Observe a color change (typically yellow/orange), indicating the formation of the Meisenheimer complex.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 hours. Monitor reaction completion via TLC or LC-MS.

  • Quenching & Extraction: Quench the reaction by pouring the mixture into ice-cold distilled water (3x the reaction volume). The product will often begin to precipitate. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • DMF Removal (Critical Step): Wash the combined organic layers with a 5% aqueous LiCl solution or brine at least 5 times. Causality: DMF is highly miscible with EtOAc. Repeated aqueous washes are mandatory to partition the DMF out of the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate as a solid.

References

  • Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines. ResearchGate. Available at:[Link]

  • Sodium methanethiolate - Properties and Nucleophilic Reactions. Grokipedia. Available at: [Link]

  • Nucleophilic aromatic substitution - Reaction Mechanisms. Wikipedia. Available at:[Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link]

  • SNAr Reactions of Nitro-(pentafluorosulfanyl)benzenes To Generate SF5 Aryl Ethers and Sulfides. Organic Letters - ACS Publications. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate

Introduction & Mechanistic Rationale In modern drug discovery, highly functionalized pyridine scaffolds are invaluable building blocks. Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate presents a unique synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern drug discovery, highly functionalized pyridine scaffolds are invaluable building blocks. Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate presents a unique synthetic challenge due to the presence of three distinct reactive or sensitive moieties on the heteroaromatic ring:

  • C5-Bromo Group: The intended electrophilic site for palladium-catalyzed oxidative addition.

  • C2-Methylsulfanyl (-SMe) Group: A potential liability. Thioethers can coordinate to palladium, leading to catalyst poisoning. Furthermore, under certain conditions, they can undergo competitive Liebeskind-Srogl cross-coupling [1].

  • C3-Methoxycarbonyl (-COOMe) Group: An electron-withdrawing ester that activates the ring toward oxidative addition but is highly susceptible to saponification (hydrolysis) under standard basic aqueous cross-coupling conditions.

To achieve high yields, the protocol must be a strictly controlled, chemoselective system. We utilize Pd(dppf)Cl₂ as the catalyst and K₃PO₄ as the base in a 1,4-Dioxane/Water solvent system. The bulky, bidentate dppf ligand accelerates reductive elimination and sterically shields the palladium center from sulfur coordination. Concurrently, K₃PO₄ provides sufficient basicity to form the reactive transmetalating boronate species without hydrolyzing the sensitive methyl ester [2].

MechanisticRationale Substrate Methyl 5-bromo-2-(methylsulfanyl) pyridine-3-carboxylate Site1 C5-Br Bond (Target for Oxidative Addition) Substrate->Site1 Highly Reactive Site2 C2-SMe Group (Potential Catalyst Poison) Substrate->Site2 Suppressed by dppf Ligand Site3 C3-COOMe Group (Base-sensitive Ester) Substrate->Site3 Protected by Mild Base (K3PO4) Product 5-Aryl Product (High Yield, Intact Functional Groups) Site1->Product Pd(dppf)Cl2 K3PO4, Dioxane/H2O

Chemoselective mapping of the pyridine scaffold during Suzuki-Miyaura coupling.

Optimization of Reaction Conditions

The causality behind the selection of our specific reagents is best illustrated by the empirical optimization data. The table below demonstrates how varying the catalyst and base impacts both the conversion rate and the preservation of the ester group.

EntryCatalyst (5 mol %)Base (2.0 Equiv)Solvent SystemTemp (°C)Conversion (%)Ester Hydrolysis (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)9082%18%
2Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O (4:1)80>95%<2%
3 Pd(dppf)Cl₂ K₃PO₄ Dioxane/H₂O (4:1) 80 >98% None detected
4Pd(dppf)Cl₂NaOHDioxane/H₂O (4:1)8090%>85%
5Pd(dppf)Cl₂K₃PO₄Anhydrous Dioxane80<10%None detected

Data Insights:

  • Entry 3 vs. Entry 4: Replacing K₃PO₄ with NaOH leads to near-complete destruction of the target molecule via ester hydrolysis.

  • Entry 3 vs. Entry 5: The absence of water completely stalls the reaction, proving that aqueous solvation is causally required to generate the reactive hydroxyboronate intermediate necessary for transmetalation[3].

Experimental Protocol

This methodology is designed as a self-validating system. By following the precise stoichiometric and environmental controls, researchers can ensure reproducible chemoselectivity.

Reagents Required
  • Substrate: Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate (1.0 equiv, 1.0 mmol, 262.1 mg)

  • Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%, 40.8 mg)

  • Base: Potassium phosphate tribasic (K₃PO₄) (2.0 equiv, 2.0 mmol, 424.5 mg)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v ratio, 10 mL total)

Step-by-Step Methodology
  • Solvent Degassing (Critical Step):

    • Action: Prepare 10 mL of a 4:1 mixture of 1,4-Dioxane and water. Sparge the solvent mixture with dry Nitrogen or Argon for at least 15 minutes prior to use.

    • Causality: Dissolved oxygen will rapidly oxidize the Pd(0) active species to an inactive Pd(II) peroxo complex and promote the homocoupling of the arylboronic acid, drastically reducing yield.

  • Reaction Assembly:

    • Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the substrate, arylboronic acid, and K₃PO₄.

    • Action: Transfer the flask to a glovebox or apply standard Schlenk line techniques to maintain an inert atmosphere. Add the Pd(dppf)Cl₂ catalyst.

  • Initiation & Heating:

    • Action: Inject the degassed solvent mixture into the flask via syringe. Seal the flask and heat the biphasic mixture to 80 °C in a pre-heated oil bath.

    • Causality: 80 °C provides sufficient thermal energy to overcome the activation barrier for oxidative addition into the C-Br bond, which is slightly deactivated by the electron-donating (+M) effect of the C2-SMe group.

  • In-Process Monitoring:

    • Action: Stir vigorously for 4 to 6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS.

    • Validation: The starting material exhibits a characteristic isotopic doublet (M, M+2 of equal intensity) in MS due to the bromine atom. Successful conversion is validated by the total disappearance of this doublet and the emergence of the exact mass of the coupled product.

  • Work-Up & Extraction:

    • Action: Cool the reaction to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc) and 10 mL of water. Separate the organic layer. Wash the aqueous layer twice with 15 mL EtOAc.

    • Action: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Action: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to Ethyl Acetate (typically 10% to 30% EtOAc).

Workflow Step1 1. Preparation Degas Dioxane/H2O (4:1) Weigh reagents in inert atmosphere Step2 2. Reaction Setup Add Substrate, Boronic Acid, K3PO4, Pd(dppf)Cl2 Step1->Step2 Step3 3. Heating Stir at 80°C for 4-6 hours Monitor via TLC/LC-MS Step2->Step3 Step4 4. Work-up Cool to RT, dilute with EtOAc Wash with brine, dry over Na2SO4 Step3->Step4 Step5 5. Purification Silica gel chromatography (Hexanes/EtOAc gradient) Step4->Step5 Step6 6. Validation 1H NMR, 13C NMR, HRMS Step5->Step6

Step-by-step experimental workflow for the optimal cross-coupling protocol.

In-Process Controls and Self-Validation

To ensure the scientific integrity of the synthesized compound, the protocol must be verified against expected spectroscopic benchmarks:

  • ¹H NMR Diagnostic Peaks:

    • The starting material features two meta-coupled aromatic protons (C4-H and C6-H) appearing as doublets ( J≈2.0 Hz).

    • Validation: In the product, these protons will shift downfield due to the new aryl ring. Crucially, the protocol's success relies on proving chemoselectivity: you must observe the intact singlet for the -SMe group ( ≈2.5 ppm) and the intact singlet for the -COOMe group ( ≈3.9 ppm). If the 3.9 ppm peak is missing, ester hydrolysis has occurred.

  • Catalyst Poisoning Check: If the reaction stalls at <50% conversion, it is highly probable that the dppf ligand has degraded, allowing the C2-SMe group to poison the palladium. In such cases, verifying the inert atmosphere and utilizing a fresh batch of Pd(dppf)Cl₂ is required.

References

  • Title: Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines Source: The Journal of Organic Chemistry, ACS Publications (2020) URL: [Link] [1]

  • Title: A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction Source: Beilstein Journal of Organic Chemistry, PMC (2016) URL: [Link] [2]

  • Title: Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions Source: The Journal of Organic Chemistry, ACS Publications (2024) URL: [Link] [3]

Application

The Versatile Virtuoso: Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate as a Strategic Building Block in Modern Drug Discovery

Introduction: The Unassuming Power of a Substituted Pyridine In the intricate tapestry of medicinal chemistry, the pyridine scaffold stands as a cornerstone, a privileged structure found in a remarkable number of blockbu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Unassuming Power of a Substituted Pyridine

In the intricate tapestry of medicinal chemistry, the pyridine scaffold stands as a cornerstone, a privileged structure found in a remarkable number of blockbuster drugs. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a highly sought-after motif. Within this family, Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate emerges as a particularly versatile and powerful building block. Its trifunctional nature—a strategically placed bromine atom for cross-coupling, a modifiable methylsulfanyl group, and a reactive methyl ester—offers a trifecta of synthetic handles for the construction of complex molecular architectures. This guide provides an in-depth exploration of this reagent's potential, offering detailed protocols and strategic insights for its application in the synthesis of next-generation therapeutics, including kinase inhibitors and GPCR modulators.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate is paramount for its effective utilization.

PropertyValueSource
Molecular Formula C8H8BrNO2SPubChem
Molecular Weight 262.12 g/mol PubChem
Appearance Off-white to yellow solidCommercial Suppliers
Solubility Soluble in most organic solvents (DCM, THF, DMF, etc.)General Knowledge
Reactivity Centers 1. C5-Bromine: Susceptible to palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira).2. C2-Methylsulfanyl: Can be oxidized to sulfoxide or sulfone, or potentially displaced.3. C3-Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid for amide bond formation.Synthetic Chemistry Principles

The strategic placement of these functional groups allows for a high degree of control over the synthetic sequence, enabling chemists to build molecular complexity in a stepwise and predictable manner.

Core Synthetic Transformations: A Practical Guide

The true power of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate lies in its ability to undergo a variety of high-yield, robust chemical transformations. Below are detailed protocols for key reactions, grounded in established synthetic methodologies for analogous systems.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The bromine atom at the 5-position is the primary site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures.[1]

Protocol: Suzuki-Miyaura Coupling of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate with an Arylboronic Acid

Objective: To synthesize a 5-aryl-2-(methylsulfanyl)pyridine-3-carboxylate derivative.

Materials:

  • Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.[1]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography (silica gel, eluent: hexanes/ethyl acetate gradient).

Causality and Insights:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings.

  • Base: K₃PO₄ is a moderately strong base that is effective in promoting transmetalation without causing unwanted side reactions.[1]

  • Solvent: The dioxane/water mixture is crucial for dissolving both the organic and inorganic reagents.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals.[2]

Protocol: Buchwald-Hartwig Amination of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate with a Primary or Secondary Amine

Objective: To synthesize a 5-amino-2-(methylsulfanyl)pyridine-3-carboxylate derivative.

Materials:

  • Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • Xantphos (0.02 equiv)

  • Cs₂CO₃ (1.4 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under a stream of inert gas, add Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate, the amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a dry reaction vessel.

  • Add anhydrous toluene.

  • Seal the vessel and heat the reaction mixture to 100-110 °C.

  • Stir vigorously and monitor the reaction by LC-MS. Reaction times can vary from 4 to 24 hours.

  • After completion, cool the mixture and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Causality and Insights:

  • Catalyst/Ligand: The Pd₂(dba)₃/Xantphos system is highly effective for the amination of heteroaryl halides, offering good yields and functional group tolerance.[2]

  • Base: Cs₂CO₃ is a strong, non-nucleophilic base that facilitates the deprotonation of the amine and the catalytic cycle.

  • Solvent: Toluene is a common high-boiling solvent for Buchwald-Hartwig reactions.

Modification of the 2-(Methylsulfanyl) Group

The methylsulfanyl group offers a unique handle for further functionalization, most commonly through oxidation.

Protocol: Oxidation to the Sulfone

Objective: To synthesize Methyl 5-bromo-2-(methylsulfonyl)pyridine-3-carboxylate.

Materials:

  • Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate (1.0 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • Dissolve Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate in DCM and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC for the disappearance of the starting material and the formation of the more polar sulfone product.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, wash with NaHCO₃ solution and brine, and dry over MgSO₄.

  • Concentrate the solution and purify by recrystallization or column chromatography to yield the sulfone.

Causality and Insights:

  • Oxidant: m-CPBA is a readily available and effective oxidant for converting sulfides to sulfones. Using a slight excess ensures complete conversion.[3]

  • Temperature Control: The initial cooling is important to control the exothermic reaction and prevent over-oxidation or side reactions.

Hydrolysis of the Methyl Ester and Amide Coupling

The methyl ester at the 3-position can be readily converted to a carboxylic acid, which serves as a key precursor for amide bond formation, a critical step in the synthesis of many bioactive molecules.

Protocol: Ester Hydrolysis and Amide Coupling

Objective: To synthesize a 5-bromo-2-(methylsulfanyl)pyridine-3-carboxamide derivative.

Part A: Ester Hydrolysis

  • Dissolve Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate in a mixture of THF and water (3:1).

  • Add LiOH (1.5 equiv) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, acidify the reaction mixture to pH ~4 with 1N HCl.

  • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the carboxylic acid, which can often be used in the next step without further purification.

Part B: Amide Coupling

  • Dissolve the carboxylic acid from Part A (1.0 equiv) and the desired amine (1.1 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (2.0 equiv) to the solution.

  • Stir the reaction at room temperature for 6-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the crude amide by column chromatography or recrystallization.[4]

Causality and Insights:

  • Hydrolysis: LiOH is a common and effective reagent for the saponification of esters.[5]

  • Coupling Reagents: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, while DIPEA acts as a non-nucleophilic base to facilitate the reaction.[4]

Application in Drug Discovery: Case Studies and Synthetic Strategies

The true value of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate is realized in its application as a key intermediate in the synthesis of high-value drug candidates.

Kinase Inhibitors: Targeting PIM and JNK

The pyridine core is a well-established pharmacophore in many kinase inhibitors.[6][7]

PIM kinases are attractive targets in oncology.[8] The following is a proposed synthetic route to a PIM-1 inhibitor scaffold, demonstrating the utility of our building block.

PIM_Inhibitor_Synthesis start Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate step1 Suzuki Coupling (Arylboronic Acid) start->step1 intermediate1 Methyl 5-aryl-2-(methylsulfanyl)pyridine-3-carboxylate step1->intermediate1 step2 Ester Hydrolysis (LiOH) intermediate1->step2 intermediate2 5-Aryl-2-(methylsulfanyl)pyridine-3-carboxylic acid step2->intermediate2 step3 Amide Coupling (Amine, HATU) intermediate2->step3 final_product PIM-1 Inhibitor Scaffold step3->final_product

Caption: Proposed synthetic route to a PIM-1 inhibitor scaffold.

GPCR Modulators: Targeting Serotonin and Dopamine Receptors

Substituted pyridines are also prevalent in ligands for G-protein coupled receptors (GPCRs), including serotonin and dopamine receptors, which are key targets for treating neurological and psychiatric disorders.[9]

The synthesis of molecules like MDL 100907, a selective 5-HT2A antagonist, often involves a substituted pyridine core.[2] Our building block provides a strategic starting point for such syntheses.

GPCR_Modulator_Synthesis cluster_0 Core Elaboration cluster_1 Side Chain Installation start Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate step1 Buchwald-Hartwig (Piperidine derivative) start->step1 intermediate1 5-Piperidinyl-2-(methylsulfanyl)pyridine step1->intermediate1 step2 Oxidation of Sulfide intermediate1->step2 intermediate2 Sulfone Intermediate step2->intermediate2 step3 Further Functionalization intermediate2->step3 final_product Serotonin Receptor Modulator Precursor step3->final_product

Caption: Conceptual pathway to a serotonin receptor modulator precursor.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably a fume hood.[2]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local regulations.

Conclusion

Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate is a highly valuable and versatile building block in drug discovery. Its multiple, orthogonally reactive functional groups provide a powerful platform for the efficient synthesis of diverse and complex molecular scaffolds. The detailed protocols and strategic insights provided in this guide are intended to empower researchers to fully leverage the potential of this reagent in the development of novel therapeutics targeting a wide range of diseases.

References

  • A Practical Synthesis of the Serotonin 5-HT2A Receptor Antagonist MDL 100907, its Enantiomer and their 3-Phenolic Derivatives as Precursors for [11C]Labeled PET Ligands - ResearchGate. Available from: [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Available from: [Link]

  • (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried - Organic Syntheses Procedure. Available from: [Link]

  • Synthesis of pyrazolo[4,3-a]phenanthridines, a new scaffold for Pim kinase inhibition. Available from: [Link]

  • Discovery of Potent, Highly Selective, and Orally Bioavailable Pyridine Carboxamide c-Jun NH2-Terminal Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available from: [Link]

  • Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g - ResearchGate. Available from: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC. Available from: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • 6.3 Methyl Esters and Derivatives. Available from: [Link]

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages. Available from: [Link]

  • Sulfone synthesis by oxidation - Organic Chemistry Portal. Available from: [Link]

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Available from: [Link]

  • (s)-(-)-methyl p-bromophenyl sulfoxide - Organic Syntheses Procedure. Available from: [Link]

  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Available from: [Link]

  • Application of Methylsulfone in Drug Discovery. Available from: [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Available from: [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC. Available from: [Link]

  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid - Chemical & Pharmaceutical Bulletin. Available from: [Link]

  • Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100907 as a potent 5-HT2A antagonist with a favorable CNS safety profile - PubMed. Available from: [Link]

  • Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC. Available from: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. Available from: [Link]

  • Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. Available from: [Link]

  • (PDF) Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - ResearchGate. Available from: [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC. Available from: [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PubMed. Available from: [Link]

  • Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid | Tohoku University. Available from: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. Available from: [Link]

Sources

Method

Application and Protocol Guide for the Selective Oxidation of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Sulfoxide and Sulfone Moieties in Pyridine Scaffolds The pyridine ring is a cornerstone of modern medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Sulfoxide and Sulfone Moieties in Pyridine Scaffolds

The pyridine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and agrochemicals. The functionalization of this privileged scaffold is a critical endeavor in the pursuit of novel therapeutic agents. Among the myriad of possible transformations, the selective oxidation of a methylsulfanyl group to its corresponding sulfoxide and sulfone represents a powerful tool for modulating the physicochemical and pharmacological properties of a molecule. This application note provides a detailed guide to the selective oxidation of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate, a versatile building block in drug discovery.

The conversion of the sulfide to a sulfoxide introduces a chiral center and a hydrogen bond acceptor, which can significantly alter the binding affinity and selectivity of a compound for its biological target. Further oxidation to the sulfone, a strong electron-withdrawing group and also a hydrogen bond acceptor, can enhance metabolic stability, improve solubility, and fine-tune the electronic properties of the molecule. Mastering the selective oxidation of the methylsulfanyl group in this specific substrate is therefore of paramount importance for chemists seeking to optimize lead compounds.

This guide will delve into the mechanistic underpinnings of selective oxidation, provide detailed, field-proven protocols for achieving both the sulfoxide and sulfone, and offer practical insights to navigate the potential challenges of this transformation.

Understanding the Reaction: A Mechanistic Overview and Key Considerations for Selectivity

The oxidation of a sulfide to a sulfoxide and subsequently to a sulfone proceeds in a stepwise manner. The key to selectivity lies in controlling the reaction conditions to favor the formation of the desired oxidation state while preventing over-oxidation or unwanted side reactions.

The electron-rich sulfur atom of the methylsulfanyl group is susceptible to electrophilic attack by an oxidizing agent. The first oxidation step to the sulfoxide is generally faster than the second oxidation to the sulfone. This difference in reaction rates provides a window of opportunity for isolating the sulfoxide.

Several factors influence the selectivity of this reaction:

  • Choice of Oxidant: The reactivity of the oxidizing agent is paramount. Milder oxidants are more likely to yield the sulfoxide selectively, while stronger oxidants or an excess of the oxidant will favor the formation of the sulfone.

  • Stoichiometry: Precise control over the molar equivalents of the oxidant is crucial. Typically, one equivalent of the oxidant will favor the sulfoxide, while two or more equivalents will lead to the sulfone.[1]

  • Temperature: Lower temperatures generally slow down the rate of both oxidation steps, but can enhance the selectivity for the sulfoxide by minimizing over-oxidation.[2]

  • Solvent: The choice of solvent can influence the solubility of the reagents and the stability of the intermediates, thereby affecting the reaction rate and selectivity.

  • Presence of Catalysts: Certain metal catalysts can enhance the rate and selectivity of the oxidation, often allowing for the use of greener oxidants like hydrogen peroxide.[3][4][5]

The presence of the pyridine nitrogen in the substrate, Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate, introduces an additional consideration. The pyridine nitrogen is a basic and potentially nucleophilic site that could interact with certain oxidizing agents, especially peroxy acids. However, the electron-withdrawing nature of the bromo and carboxylate groups on the pyridine ring is expected to decrease the basicity of the nitrogen, thereby minimizing its interference in the oxidation of the methylsulfanyl group.

Visualizing the Transformation: Reaction Scheme and Workflow

cluster_main Selective Oxidation of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate start Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate (Sulfide) sulfoxide Methyl 5-bromo-2-(methylsulfinyl)pyridine-3-carboxylate (Sulfoxide) start->sulfoxide [O] (e.g., 1.1 eq. m-CPBA, 0°C) or (e.g., Oxone®, RT) sulfone Methyl 5-bromo-2-(methylsulfonyl)pyridine-3-carboxylate (Sulfone) start->sulfone [O] (e.g., >2 eq. m-CPBA, RT) or (e.g., H2O2/Na2WO4, 50-60°C) sulfoxide->sulfone [O] (e.g., >2 eq. m-CPBA, RT) or (e.g., H2O2/Na2WO4, 50-60°C)

Caption: Reaction scheme for the selective oxidation of the starting sulfide to the corresponding sulfoxide and sulfone.

Protocols for Selective Oxidation

The following protocols provide detailed, step-by-step methodologies for the selective oxidation of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate to its corresponding sulfoxide and sulfone.

Protocol 1: Selective Oxidation to the Sulfoxide using meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a widely used and reliable oxidant for the selective conversion of sulfides to sulfoxides.[2][6] The reaction is typically performed at low temperatures to maximize selectivity.

Materials and Reagents:

ReagentPuritySupplier
Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate>98%e.g., Sigma-Aldrich
meta-Chloroperoxybenzoic acid (m-CPBA)70-75%e.g., Sigma-Aldrich
Dichloromethane (DCM), anhydrous>99.8%e.g., Sigma-Aldrich
Saturated aqueous sodium bicarbonate solution-Lab prepared
Saturated aqueous sodium thiosulfate solution-Lab prepared
Anhydrous magnesium sulfate>97%e.g., Sigma-Aldrich

Experimental Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Oxidant: In a separate flask, dissolve m-CPBA (1.1 eq.) in DCM. Add this solution dropwise to the cooled solution of the starting material over a period of 15-20 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to decompose any excess peroxide. Follow this with the addition of a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

  • Workup: Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 5-bromo-2-(methylsulfinyl)pyridine-3-carboxylate.

Protocol 2: Selective Oxidation to the Sulfone using Oxone®

Oxone®, a stable and easily handled solid, is an effective oxidant for the conversion of sulfides to sulfones.[7][8] Using a slight excess of Oxone® and slightly elevated temperatures ensures complete oxidation to the sulfone.

Materials and Reagents:

ReagentPuritySupplier
Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate>98%e.g., Sigma-Aldrich
Oxone® (Potassium peroxymonosulfate)-e.g., Sigma-Aldrich
MethanolHPLC gradee.g., Fisher Scientific
Water, deionized-Lab prepared
Saturated aqueous sodium bicarbonate solution-Lab prepared
Ethyl acetateHPLC gradee.g., Fisher Scientific
Anhydrous sodium sulfate>99%e.g., Sigma-Aldrich

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate (1.0 eq.) in a 1:1 mixture of methanol and water to a concentration of approximately 0.1 M.

  • Addition of Oxidant: Add Oxone® (2.2 eq.) portion-wise to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure Methyl 5-bromo-2-(methylsulfonyl)pyridine-3-carboxylate.

Pro-Tips from the Bench: Navigating Common Challenges

  • Over-oxidation to the Sulfone When Targeting the Sulfoxide: This is the most common challenge. To mitigate this, ensure the reaction is conducted at a low temperature (0 °C or even -78 °C) and that the oxidant is added slowly and in a controlled manner. Using slightly less than a full equivalent of the oxidant (e.g., 0.95 eq.) can sometimes be beneficial, although this may result in incomplete conversion of the starting material.

  • Incomplete Oxidation to the Sulfone: If the reaction stalls and a mixture of sulfoxide and sulfone is obtained, adding an additional portion of the oxidant and allowing the reaction to stir for a longer duration or at a slightly elevated temperature can drive the reaction to completion.

  • Purification Difficulties: The polarity of the sulfoxide and sulfone products is significantly different from the starting sulfide. This difference can be exploited for chromatographic purification. For pyridine-containing compounds, peak tailing on silica gel can sometimes be an issue.[9] Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can often improve the peak shape and separation.

  • Reaction Monitoring by NMR: The oxidation of the methylsulfanyl group results in a characteristic downfield shift of the methyl protons in the ¹H NMR spectrum. The methyl protons of the sulfide typically appear around 2.5-2.7 ppm, the sulfoxide methyl protons around 2.8-3.0 ppm, and the sulfone methyl protons around 3.2-3.5 ppm.[10] This provides a convenient handle for monitoring the reaction progress directly from the crude reaction mixture. Similarly, characteristic shifts are observed in the ¹³C NMR spectra.[11]

Analytical Characterization Workflow

cluster_workflow Analytical Workflow for Reaction Monitoring and Product Characterization reaction Reaction Mixture tlc_lcms TLC / LC-MS Analysis (Monitoring Progress) reaction->tlc_lcms workup Aqueous Workup tlc_lcms->workup Reaction Complete crude Crude Product workup->crude purification Purification (Column Chromatography / Recrystallization) crude->purification pure Pure Product purification->pure nmr ¹H and ¹³C NMR (Structural Confirmation) pure->nmr ms High-Resolution Mass Spectrometry (Molecular Formula Confirmation) pure->ms ir Infrared Spectroscopy (S=O and SO₂ Stretch Confirmation) pure->ir

Caption: A typical workflow for the analysis and characterization of the oxidation products.

Conclusion

The selective oxidation of the methylsulfanyl group in Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate is a readily achievable transformation that provides access to valuable sulfoxide and sulfone derivatives for drug discovery and development. By carefully selecting the appropriate oxidizing agent, controlling the reaction stoichiometry and temperature, and employing robust analytical techniques for monitoring and characterization, researchers can confidently and efficiently synthesize these important compounds. The protocols and insights provided in this application note serve as a comprehensive guide to empower scientists in their efforts to explore the chemical space around this versatile pyridine scaffold.

References

  • Okamoto, Y., Matsumoto, K., Choi, J.-C., Kon, Y., & Fujita, K. (2026). Tungsten-catalyzed continuous-flow oxidation of sulfides to sulfones with hydrogen peroxide. Organic & Biomolecular Chemistry.
  • Dyer, J. C., Harris, D. L., & Evans, S. A., Jr. (n.d.). Oxygen-17 nuclear magnetic resonance spectroscopy of sulfoxides and sulfones. Alkyl substituent-induced chemical-shift effects. The Journal of Organic Chemistry.
  • Abraham, R. J., & Reid, M. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(7), 667–675.
  • Chauhan, M. S., & Still, I. W. J. (1975). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Journal of Chemistry, 53(19), 2880-2889.
  • Curci, R., Di Furia, F., & Modena, G. (1974). The vanadium pentoxide-catalysed oxidation of thio-compounds with hydrogen peroxide. Journal of the Chemical Society C: Organic.
  • ACS GCI Pharmaceutical Roundtable. (2026).
  • Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423.
  • Wikipedia. (n.d.). meta-Chloroperoxybenzoic acid.
  • Rao, K. R., et al. (2017). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant.
  • S. K. Singh, et al. (2015). Oxidation of thiols to sulphonic acids with Oxone®/NaHCO3 and KBrO3.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.).
  • Bhongade, S. S., et al. (2012). Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide. Taylor & Francis Online, 41(5), 823-828.

Sources

Application

Application Note: A Validated Protocol for the Saponification of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate

Abstract This application note provides a comprehensive, field-tested protocol for the efficient hydrolysis of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate to its corresponding carboxylic acid, 5-bromo-2-(meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the efficient hydrolysis of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate to its corresponding carboxylic acid, 5-bromo-2-(methylsulfanyl)nicotinic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules. The guide details the mechanistic rationale behind the chosen conditions, a step-by-step experimental procedure, and strategies for troubleshooting and optimization. The protocol is designed to ensure high yield, purity, and reproducibility for researchers in drug discovery and chemical development.

Introduction and Scientific Rationale

5-Bromo-2-(methylsulfanyl)nicotinic acid is a valuable heterocyclic building block in medicinal chemistry. The pyridine core is a common scaffold in numerous approved drugs, and the specific substitution pattern of this molecule offers multiple points for further chemical modification.[1][2] The conversion of the methyl ester to the carboxylic acid is a foundational transformation, enabling subsequent reactions such as amide bond formation.

The selected method is a base-catalyzed hydrolysis, commonly known as saponification. This reaction is robust, generally high-yielding, and proceeds via a well-understood nucleophilic acyl substitution mechanism.[3] The process is rendered effectively irreversible by the final deprotonation of the carboxylic acid product by the base, which drives the reaction to completion.[3][4]

Mechanistic Pathway

The hydrolysis proceeds through a three-step mechanism:

  • Nucleophilic Attack: A hydroxide ion (from a base like LiOH or NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a tetrahedral intermediate.

  • Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the methoxide ion (⁻OCH₃) as the leaving group.

  • Acid-Base Reaction: The liberated methoxide is a strong base and rapidly deprotonates the newly formed carboxylic acid. This acid-base reaction is thermodynamically highly favorable and prevents the reverse reaction, thus driving the equilibrium towards the product.[3]

The following diagram illustrates this widely accepted mechanism.

Caption: Base-catalyzed ester hydrolysis mechanism.

Selection of Reagents
  • Base: Lithium hydroxide (LiOH) is often preferred for the hydrolysis of sterically hindered or electron-deficient esters.[5] While NaOH or KOH are also effective, LiOH can offer superior performance in mixed solvent systems.

  • Solvent System: A mixture of tetrahydrofuran (THF) and water is a common and effective choice.[5] THF ensures the solubility of the organic ester starting material, while water is necessary as the solvent for the hydroxide base and as a reactant. Other solvent systems like methanol/water or dioxane/water can also be employed.[6]

Detailed Experimental Protocol

This protocol is optimized for a ~10g scale reaction. Adjustments may be necessary for different scales.

Materials and Reagents
ReagentCAS No.Molecular FormulaMW ( g/mol )Quantity (for 10g scale)Notes
Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate1014763-83-2C₈H₈BrNO₂S278.1310.0 g (36.0 mmol)Starting Material
Lithium hydroxide monohydrate (LiOH·H₂O)1310-66-3LiOH·H₂O41.963.02 g (72.0 mmol)2.0 equivalents
Tetrahydrofuran (THF)109-99-9C₄H₈O72.11100 mLAnhydrous grade recommended
Deionized Water7732-18-5H₂O18.02100 mLFor LiOH solution and work-up
Hydrochloric Acid (HCl), 2M aqueous solution7647-01-0HCl36.46~40 mL or as neededFor acidification
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04As neededFor drying (if extraction is used)
Step-by-Step Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate (10.0 g, 36.0 mmol).

  • Dissolution: Add 100 mL of THF to the flask and stir at room temperature until the solid is completely dissolved.

  • Base Addition: In a separate beaker, dissolve lithium hydroxide monohydrate (3.02 g, 72.0 mmol) in 100 mL of deionized water. Add the aqueous LiOH solution to the stirred THF solution of the ester.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir vigorously. The reaction progress should be monitored.

  • Monitoring: After 2-4 hours, check the reaction for completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product, being a carboxylic acid, will be significantly more polar than the starting ester.

  • Quenching and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Place the remaining aqueous solution in an ice bath. While stirring, slowly add 2M HCl dropwise to acidify the solution to a pH of approximately 3-4. A white precipitate of the carboxylic acid product should form.

  • Isolation: Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 30 mL) to remove any inorganic salts.

  • Drying: Dry the collected solid under high vacuum to a constant weight. The expected product is 5-bromo-2-(methylsulfanyl)nicotinic acid.

Characterization and Expected Results

  • Yield: A typical yield for this reaction is in the range of 90-98%.

  • Appearance: A white to off-white solid.

  • ¹H NMR: Expect the disappearance of the methyl ester singlet (typically around 3.8-3.9 ppm) and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm, solvent dependent).

  • IR Spectroscopy: Look for the appearance of a broad O-H stretch from approximately 2500-3300 cm⁻¹ characteristic of a carboxylic acid.

Troubleshooting and Optimization

The following workflow can help diagnose and resolve common issues.

G cluster_troubleshoot Troubleshooting Incomplete Reaction cluster_workup Work-up & Purification Issues start Start Hydrolysis monitor Monitor Reaction (TLC/LC-MS) start->monitor complete Is reaction complete? monitor->complete workup Proceed to Work-up (Step 6) complete->workup Yes incomplete Incomplete Reaction complete->incomplete No low_yield Low Yield After Precipitation oily_product Product Oils Out / Fails to Crystallize heat Increase temperature to reflux (~66°C for THF) incomplete->heat Option 1 time Extend reaction time (check every 2 hours) incomplete->time Option 2 base Add more LiOH (0.5 eq increments) incomplete->base Option 3 heat->monitor time->monitor base->monitor check_ph Ensure pH is 3-4. Cool thoroughly. low_yield->check_ph extract Extract with organic solvent (e.g., EtOAc) after acidification. oily_product->extract recrystallize Recrystallize from a suitable solvent (e.g., Ethanol/Water). extract->recrystallize

Caption: Troubleshooting workflow for the hydrolysis protocol.

  • Incomplete Reaction: If the starting material persists after 4 hours, consider increasing the reaction temperature to reflux or adding an additional 0.5-1.0 equivalent of LiOH.

  • Low Yield: Insufficient acidification will result in the product remaining in the aqueous layer as the carboxylate salt. Ensure the pH is distinctly acidic. Performing all aqueous washes and the filtration with ice-cold solutions can also minimize product loss.[7]

  • Purification: The precipitated product is often of high purity. If further purification is needed, recrystallization from an ethanol/water or isopropanol/water mixture is a viable option.[8][9][10]

Safety Precautions

  • Reagents: Handle solid lithium hydroxide and hydrochloric acid solutions with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. LiOH is corrosive.

  • Solvents: Tetrahydrofuran (THF) is a flammable liquid. Perform the reaction and solvent evaporation in a well-ventilated fume hood, away from ignition sources.

  • Procedure: The acidification step can be exothermic. Slow, dropwise addition of acid to the basic solution in an ice bath is crucial to control the temperature.

References

  • Google Patents. (1984). US4447615A - Process for the purification of nicotinic acid amide I.
  • Reddit r/Chempros. (2025, July 21). Why are my ester hydrolysis not working. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nicotinic acid. Retrieved from [Link]

  • ResearchGate. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved from [Link]

  • PubMed. (2005, March 24). Theoretical study of general base-catalyzed hydrolysis of aryl esters and implications for enzymatic reactions. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Google Patents. (1962). US3037987A - Purification of nicotinic acid.
  • ACS Publications. (1983). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Retrieved from [Link]

  • ACS Publications. (2005, March 11). Theoretical Study of General Base-Catalyzed Hydrolysis of Aryl Esters and Implications for Enzymatic Reactions. Retrieved from [Link]

  • Chemistry Steps. (2020, February 23). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Reddit r/Chempros. (2024, January 18). Hydrolysis product troubleshooting. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Retrieved from [Link]

  • Google Patents. (1995). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • International Journal of Information Technology and Computer Engineering. (2021, March 4). Study of Solvent Effect on Alkali catalysed Hydrolysis of Methyl nicotinate in Water-Dioxane Medium. Retrieved from [Link]

  • ResearchGate. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Retrieved from [Link]

  • IntechOpen. (2022, October 7). Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. Retrieved from [Link]

Sources

Method

Buchwald-Hartwig amination of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate

Target Substrate: Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate Transformation: Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig Amination) Target Audience: Synthetic Chemists, Process Chemists, and Dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate Transformation: Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig Amination) Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists

Strategic Overview

As application scientists, we frequently encounter substrates that pit reactivity against stability. Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate is a quintessential example of this dichotomy. It is a highly valuable building block in medicinal chemistry, but its functionalization via Buchwald-Hartwig amination[1] presents two severe chemoselectivity challenges:

  • Base Sensitivity: The electrophilic methyl ester at the 3-position is highly susceptible to saponification and decomposition[2].

  • Catalyst Poisoning: The 2-methylsulfanyl (-SMe) group and the pyridine nitrogen act as potent competitive ligands that can sequester palladium into inactive, off-cycle chelate complexes[3].

This guide details a self-validating protocol designed to overcome these specific liabilities, utilizing third-generation (G3) palladacycle technology and rational ligand design to achieve high-yielding C–N coupling with secondary amines (e.g., morpholine).

Mechanistic Causality & Reaction Design

Overcoming Ester Sensitivity via Base Selection

Traditional Buchwald-Hartwig aminations heavily rely on strong bases like sodium tert-butoxide (NaOtBu, pKaH = 19) to facilitate the deprotonation of the amine[4]. However, exposing a methyl ester to NaOtBu at elevated temperatures leads to rapid and irreversible ester hydrolysis or transesterification[2].

The Solution: We must employ a weak, insoluble inorganic base. Cesium carbonate (Cs₂CO₃, pKaH ≈ 10) provides an ideal kinetic balance[4]. It is basic enough to deprotonate the palladium-bound amine intermediate but lacks the nucleophilicity to attack the sterically hindered methyl ester.

Mitigating Thioether Poisoning via Ligand Architecture

Sulfur is a "soft" donor that binds strongly to "soft" Pd(II) and Pd(0) centers. If the chosen phosphine ligand is not sufficiently bulky, the -SMe group of the substrate will displace the phosphine, forming a stable palladacycle that halts the catalytic cycle[3].

The Solution: The reaction requires an exogenous ligand that is both sterically demanding and highly electron-rich. RuPhos (a dialkylbiaryl phosphine) is optimal here. Its bulky dicyclohexylphosphino and diisopropoxybiphenyl groups prevent the formation of inactive PdL₂ complexes and sterically shield the metal center from the thioether. Concurrently, its electron-rich nature accelerates the oxidative addition into the electron-deficient C–Br bond.

Precatalyst Selection

To avoid the need for harsh reduction of Pd(II) to Pd(0) by the amine—which is often sluggish and leads to side reactions—we utilize the RuPhos Pd G3 precatalyst. This complex undergoes rapid activation under mildly basic conditions to quantitatively yield the active monoligated L·Pd(0) species, ensuring a high local concentration of the active catalyst before substrate decomposition can occur.

Quantitative Optimization Data

The following table summarizes the causal relationship between reagent selection and reaction success.

Table 1: Optimization of Reaction Conditions for C–N Coupling

EntryPd Source (2 mol%)Ligand (2 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd₂(dba)₃BINAPNaOtBuToluene1000Complete ester hydrolysis[4]
2Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane100<10Catalyst poisoning by -SMe[3]
3RuPhos Pd G3RuPhosK₃PO₄1,4-Dioxane9072Sluggish deprotonation rate
4 RuPhos Pd G3 RuPhos Cs₂CO₃ 1,4-Dioxane 90 >95 Clean conversion, intact ester

Mechanistic Visualization

CatalyticCycle Pd0 Active L·Pd(0) (Generated from RuPhos Pd G3) OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd Substrate Addition PdII L·Pd(II)(Ar)(Br) (Aryl Palladium Intermediate) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation (Cs2CO3) PdII->AmineCoord Amine + Base Poison Catalyst Deactivation (Thioether/Pyridine Chelation) PdII->Poison Insufficient Ligand Bulk PdAmido L·Pd(II)(Ar)(NR2) (Amido Complex) AmineCoord->PdAmido Decomp Ester Hydrolysis (If strong base used) AmineCoord->Decomp NaOtBu/KOH RedElim Reductive Elimination (C-N Bond Formation) PdAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product Aminated Pyridine Target Product RedElim->Product

Figure 1: Buchwald-Hartwig catalytic cycle highlighting off-cycle deactivation pathways.

Self-Validating Experimental Protocol

Reaction: Coupling of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate with Morpholine. Scale: 1.0 mmol

Reagents & Equipment
  • Substrate: 262 mg (1.0 mmol, 1.0 equiv)

  • Morpholine: 104 µL (1.2 mmol, 1.2 equiv)

  • RuPhos Pd G3: 16.7 mg (0.02 mmol, 2 mol%)

  • RuPhos: 9.3 mg (0.02 mmol, 2 mol%)

  • Cs₂CO₃ (Anhydrous): 652 mg (2.0 mmol, 2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

  • Equipment: Oven-dried Schlenk tube or microwave vial, magnetic stir bar, nitrogen/argon manifold.

Step-by-Step Procedure
  • Preparation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge the oven-dried reaction vessel with the substrate, RuPhos Pd G3, RuPhos, and finely powdered, anhydrous Cs₂CO₃.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (5.0 mL) followed by Morpholine (104 µL). Seal the vessel with a Teflon-lined septum cap.

  • Reaction: Transfer the vessel to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800+ rpm) to ensure the insoluble Cs₂CO₃ remains suspended.

  • Workup: After 16 hours, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the suspension through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Wash the pad with additional ethyl acetate (2 × 10 mL).

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the product.

In-Process Controls (Self-Validation)

To ensure trustworthiness and experimental integrity, validate the reaction progress using the following built-in checks:

  • Visual Validation: Upon heating, the reaction mixture should quickly transition to a deep red/burgundy color, indicating the successful generation of the active L·Pd(0) species. Over time, it will shift to a yellow/orange suspension. Premature formation of a heavy black precipitate (Pd black) indicates oxygen ingress or catalyst poisoning.

  • LC-MS Validation: Monitor the reaction via LC-MS.

    • Starting Material: Look for the characteristic 1:1 bromine isotope doublet at m/z 262 / 264 [M+H]⁺ .

    • Product: Confirm completion by the disappearance of the doublet and the emergence of a single product peak at m/z 269[M+H]⁺ .

  • TLC Validation: Using a 3:1 Hexanes/EtOAc solvent system, the starting material elutes at R_f ≈ 0.6. The highly polar morpholine product will elute significantly lower, at R_f ≈ 0.3.

Workflow Visualization

Workflow Step1 1. Glovebox Setup Weigh Pd, Ligand, Base Step2 2. Solvent Addition Anhydrous 1,4-Dioxane Step1->Step2 Step3 3. Reaction 90°C, 16h under N2 Step2->Step3 Step4 4. Workup Filter & Concentrate Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Figure 2: Self-validating experimental workflow for moisture-sensitive cross-coupling.

Sources

Application

Application Note: High-Yield Nucleophilic Aromatic Substitution (SNAr) on Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Introduction & Mechanistic Rationale In modern drug discovery, highly functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Rationale

In modern drug discovery, highly functionalized pyridine scaffolds are ubiquitous. Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate is a highly versatile building block, offering three orthogonal sites for diversification: an ester at C3, a versatile bromo handle at C5, and a methylsulfanyl (methylthio) group at C2.

When functionalizing this scaffold, Nucleophilic Aromatic Substitution (SNAr) is the premier method for introducing amines, alkoxides, or thiols at the C2 position. However, direct SNAr displacement of a methylsulfanyl group is notoriously difficult due to its poor leaving-group ability, often requiring harsh thermal conditions (>130 °C) that can degrade the starting material or cause unwanted side reactions [1].

The Causality of Site-Selectivity: The regioselectivity of SNAr on this molecule is strictly governed by the stabilization of the Meisenheimer intermediate. Nucleophilic attack at the C2 position is highly favored because the resulting anionic charge is stabilized by both the adjacent pyridine nitrogen (acting as an electron sink) and the electron-withdrawing methyl ester at C3 [2]. Conversely, the bromo group at C5 is practically inert to SNAr under these conditions; it is meta to the ester and resides at an unactivated position on the pyridine ring, making it an ideal orthogonal handle for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki or Buchwald-Hartwig).

The Two-Step Activation Strategy: To achieve high yields under mild conditions, the field-proven approach is a two-step sequence:

  • Oxidation of the C2-methylsulfanyl group (-SMe) to a methylsulfonyl group (-SO2Me). This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring and converts the substituent into an excellent leaving group [3].

  • SNAr Displacement of the sulfone with the desired nucleophile at room temperature or under mild heating.

Strategic Workflows

The diagram below illustrates the two primary pathways for functionalizing the C2 position of the target molecule. Pathway A (Oxidation-SNAr) is the industry standard for complex drug development, while Pathway B (Direct SNAr) is reserved for simple, highly nucleophilic amines under microwave irradiation.

Workflow SM Methyl 5-bromo-2-(methylsulfanyl) pyridine-3-carboxylate (Starting Material) Ox Oxidation (mCPBA) 0°C to RT SM->Ox Pathway A (Preferred) Direct Direct SNAr (Microwave) 130-150°C, Neat/NMP SM->Direct Pathway B (Alternative) Sulfone Methylsulfonyl Intermediate (-SO2Me at C2) Ox->Sulfone SNAr SNAr with Nucleophile (Amine/Alkoxide, Mild Base) Sulfone->SNAr Product 2-Substituted-5-bromo pyridine-3-carboxylate (Final Product) SNAr->Product Direct->Product

Figure 1. Workflow comparing the preferred two-step oxidation-SNAr sequence versus direct thermal SNAr.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and environmental control is explicitly detailed to ensure reproducibility.

Protocol A: Oxidation to Methyl 5-bromo-2-(methylsulfonyl)pyridine-3-carboxylate

Why mCPBA? While Oxone is a greener alternative, it requires aqueous solvent mixtures (e.g., MeOH/H2O) which risk hydrolyzing the C3 methyl ester. meta-Chloroperoxybenzoic acid (mCPBA) allows the reaction to be run in anhydrous dichloromethane (DCM), preserving the ester intact.

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate (1.0 eq, 10 mmol) in anhydrous DCM (0.2 M, 50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Crucial: Starting at 0 °C prevents over-oxidation to the pyridine N-oxide, although the electron-deficient nature of this specific ring naturally suppresses N-oxidation.

  • Reagent Addition: Add mCPBA (70-75% purity, 2.2 eq, 22 mmol) portion-wise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 4-6 hours. Monitor completion via TLC or LC-MS (disappearance of the starting material and the sulfoxide intermediate).

  • Quench & Workup: Dilute the mixture with DCM (50 mL). Wash sequentially with saturated aqueous Na2S2O3 (2 × 50 mL) to destroy excess peroxide, followed by saturated aqueous NaHCO3 (3 × 50 mL) to remove meta-chlorobenzoic acid.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting white/pale-yellow solid is typically >95% pure and can be used directly in Protocol B without column chromatography.

Protocol B: Mild SNAr of the Methylsulfonyl Intermediate

Why DIPEA/THF? The methylsulfonyl group is an exceptional leaving group. Using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in a polar aprotic solvent like THF or DMF ensures rapid conversion while preventing competing nucleophilic attack from the solvent or base.

Step-by-Step Methodology:

  • Preparation: Dissolve the methylsulfonyl intermediate from Protocol A (1.0 eq, 5 mmol) in anhydrous THF (0.2 M, 25 mL).

  • Nucleophile Addition: Add the desired nucleophile (e.g., morpholine, benzylamine, or sodium methoxide) (1.2 eq, 6 mmol).

  • Base Addition: If using an amine nucleophile, add DIPEA (2.0 eq, 10 mmol). Note: If using an alkoxide (e.g., NaOMe), additional base is not required.

  • Reaction: Stir at room temperature for 2-4 hours. For sterically hindered amines, mild heating (50 °C) may be required.

  • Workup: Quench with water (25 mL) and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure 2-substituted-5-bromo-pyridine-3-carboxylate.

Protocol C: Direct SNAr (High-Temperature Alternative)

When to use: Only recommended when scaling up simple, highly nucleophilic secondary amines (like piperidine or pyrrolidine) where avoiding the oxidation step saves significant time, and the amine can act as its own solvent.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate (1.0 eq, 2 mmol) with the amine nucleophile (5.0 eq, 10 mmol). Add N-Methyl-2-pyrrolidone (NMP) (2 mL) if the amine is solid.

  • Reaction: Seal the vial and irradiate in a microwave reactor at 150 °C for 45-60 minutes.

  • Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Extensive washing with water/brine is required to remove NMP and excess amine.

Mechanistic Pathway Visualization

The SNAr reaction proceeds via an addition-elimination mechanism. The diagram below maps the electronic flow and intermediate stabilization that dictates the strict C2 regioselectivity.

Mechanism Reactant 2-Methylsulfonyl Pyridine Derivative Nuc Nucleophilic Attack (Nu-) at C2 Position Reactant->Nuc Meisenheimer Meisenheimer Complex (Negative charge stabilized by Pyridine N and C3 Ester) Nuc->Meisenheimer LG Expulsion of -SO2Me Leaving Group Meisenheimer->LG Product C2-Substituted Product (C5-Bromo Intact) LG->Product

Figure 2. SNAr Addition-Elimination Mechanism highlighting the stabilized Meisenheimer Complex.

Quantitative Data & Method Comparison

The table below summarizes expected outcomes based on the chosen methodology and nucleophile. Data is aggregated from standard field applications of 2-sulfonyl and 2-sulfanyl pyridines [3].

PathwayNucleophileConditionsTimeRegioselectivity (C2:C5)Expected Yield
A (Oxidation + SNAr) Morpholine (2° Amine)THF, DIPEA, RT2 h>99:188 - 94%
A (Oxidation + SNAr) Benzylamine (1° Amine)THF, DIPEA, 50 °C4 h>99:182 - 87%
A (Oxidation + SNAr) NaOMe (Alkoxide)THF, RT1 h>99:190 - 95%
B (Direct SNAr) Morpholine (2° Amine)Neat, MW, 150 °C1 h>95:545 - 55%
B (Direct SNAr) Benzylamine (1° Amine)NMP, MW, 150 °C1.5 h>90:10< 40% (Decomposition)

Key Takeaway: The two-step Oxidation-SNAr pathway offers vastly superior yields, milder conditions, and prevents thermal degradation of the C3 methyl ester.

Troubleshooting & Field Insights

  • Ester Hydrolysis: The most common failure point during oxidation is the hydrolysis of the C3 methyl ester. This is strictly avoided by ensuring the mCPBA and DCM are anhydrous, and by avoiding prolonged exposure to strong aqueous bases during workup.

  • Incomplete Oxidation: If LC-MS shows a mass corresponding to [M+16] instead of [M+32], the reaction has stalled at the sulfoxide stage. While sulfoxides can undergo SNAr, they are inferior leaving groups compared to sulfones. Add an additional 0.5 eq of mCPBA and stir for 2 more hours.

  • C5-Bromo Cross-Reactivity: Under the mild conditions of Protocol B, the C5-bromo group is completely inert to SNAr. If substitution at C5 is observed, it is usually indicative of transition-metal contamination (e.g., residual palladium in the lab equipment triggering an unintended cross-coupling). Ensure all glassware is rigorously clean.

References

  • MDPI (2018). Nucleophilic Dearomatization of Activated Pyridines. Molecules.[Link]

  • American Chemical Society (2010). A Practical, One-Pot Synthesis of Sulfonylated Pyridines. Organic Letters.[Link]

  • Royal Society of Chemistry (2021). Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways. Chemical Science.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals seeking to optimize the nucleophilic aromatic substitution (SNAr) of methyl 5-bromo-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals seeking to optimize the nucleophilic aromatic substitution (SNAr) of methyl 5-bromo-2-chloropyridine-3-carboxylate with sodium thiomethoxide (NaSMe).

By understanding the mechanistic causality behind this transformation, you can eliminate common bottlenecks such as ester hydrolysis, reagent oxidation, and poor chemoselectivity.

Reaction Workflow & Mechanistic Pathway

The synthesis relies on the SNAr displacement of a 2-chloro leaving group by a methanethiolate nucleophile. The 2-position is highly activated by both the adjacent pyridine nitrogen and the ortho-carboxylate group, which synergistically stabilize the anionic intermediate.

Workflow SM Methyl 5-bromo-2-chloro pyridine-3-carboxylate Reaction SNAr Reaction (1-2 hours) SM->Reaction Reagents NaSMe (1.05 eq) Dry THF, 0°C to RT Argon Atm Reagents->Reaction Workup Aqueous Quench (NH4Cl) & Extraction Reaction->Workup Product Methyl 5-bromo-2-(methylsulfanyl) pyridine-3-carboxylate Workup->Product

Figure 1: Standardized workflow for SNAr synthesis of the target methylsulfanyl pyridine.

Mechanistic Causality: The Meisenheimer Complex

In SNAr reactions, the rate-determining step is the nucleophilic attack, not the leaving group elimination. Chlorine is highly electronegative, withdrawing electron density from the C2 carbon and accelerating the thiolate attack. The resulting Meisenheimer complex is stabilized by the electron sink of the pyridine nitrogen () [1].

Mechanism Step1 Activation Pyridine N & -COOMe withdraw electron density from C2 Step2 Nucleophilic Attack NaSMe attacks C2 position Step1->Step2 Step3 Meisenheimer Complex Anionic intermediate stabilized by resonance Step2->Step3 Rate Determining Step Step4 Elimination Chloride ion (Cl-) leaves Step3->Step4 Fast Step5 Product 2-(Methylsulfanyl)pyridine formed Step4->Step5

Figure 2: SNAr mechanistic pathway highlighting the Meisenheimer complex formation.

Troubleshooting & FAQs

Q1: My LC-MS shows a major peak at [M-14] relative to the expected product mass. What happened? A: This indicates ester hydrolysis. The mass of your desired methyl ester is [M], while the saponified carboxylic acid is [M - CH3 + H] = [M - 14]. Causality: Commercial NaSMe is highly hygroscopic and frequently contains trace sodium hydroxide (NaOH) or moisture. While the thiolate anion is a "soft" nucleophile that targets the aromatic ring, hydroxide is a "hard" nucleophile that preferentially attacks the "hard" carbonyl carbon of your ester. Solution: Switch to strictly anhydrous THF. If the issue persists, generate NaSMe in situ using methanethiol gas and an anhydrous non-nucleophilic base, or run the reaction in anhydrous methanol to push the ester equilibrium toward the product.

Q2: I am observing unreacted starting material and a strong odor of garlic/cabbage, even with excess NaSMe. How do I push the reaction to completion? A: Your nucleophile is oxidizing into dimethyl disulfide (DMDS). Causality: Exposure to atmospheric oxygen rapidly oxidizes the thiomethoxide anion to DMDS. This effectively halves your active nucleophile concentration and stalls the reaction. Solution: Thoroughly degas your solvents by sparging with Argon for 15 minutes prior to use. Ensure the reaction is kept under a strict inert atmosphere.

Q3: Could the SNAr reaction occur at the 5-bromo position instead of the 2-chloro position? A: It is highly unlikely under controlled conditions, but possible if overheated. Causality: The 2-position is heavily activated by the ortho-carboxylate and the pyridine nitrogen. The 5-bromo position lacks this synergistic activation. Furthermore, while moderate heating (e.g., 50 °C) is used for less activated heteroaryls () [2], heating this highly activated substrate above room temperature can lead to off-target substitution or debromination. Keep the reaction at or below room temperature.

Quantitative Optimization Matrix

The table below summarizes the empirical data regarding solvent and condition selection to maximize the yield of the methyl ester product.

Solvent SystemTemperatureNaSMe (Equiv.)Conversion YieldPrimary Impurity Profile
THF (Anhydrous) 0 °C to RT1.05> 85% Trace DMDS
DMF (Anhydrous) RT to 50 °C1.2060 - 70%Ester hydrolysis (carboxylic acid)
Methanol Reflux1.50~ 75%Transesterification / Stalling
THF (Wet) RT1.10< 40%Saponification (carboxylic acid)

Standardized Self-Validating Protocol

This protocol is designed as a self-validating system. Each step includes a built-in checkpoint to ensure the chemical integrity of the workflow.

Step 1: Preparation under Inert Atmosphere
  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 5 minutes.

  • Dissolve methyl 5-bromo-2-chloropyridine-3-carboxylate (1.0 eq, 5.0 mmol) in anhydrous, degassed THF (25 mL, 0.2 M).

  • Causality: Degassed THF prevents the oxidative dimerization of the thiolate nucleophile.

Step 2: Nucleophile Addition
  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Quickly add sodium thiomethoxide (NaSMe, 1.05 eq, 5.25 mmol) portion-wise over 5 minutes.

  • Causality: Adding the reagent at 0 °C controls the exothermic formation of the Meisenheimer complex, preventing thermal degradation and off-target SNAr at the 5-bromo position.

Step 3: Reaction Monitoring & Self-Validation
  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Success Criteria: You must observe a mass shift of +12.04 Da (Replacing Cl[34.97 Da] with SMe [47.01 Da]).

    • Integrity Check: The characteristic 1:1 isotopic doublet of the bromine atom (M, M+2) MUST remain intact. A mass drop of ~79 Da indicates unwanted debromination.

Step 4: Quench and Isolation
  • Quench the reaction by adding 15 mL of saturated aqueous NH4Cl.

  • Causality: NH4Cl is a mild proton source. It neutralizes unreacted thiolate without being acidic enough to protonate the pyridine nitrogen, which would otherwise pull your product into the aqueous layer.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate.

References

  • Title: Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Optimization

preventing debromination of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate during palladium coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing hydrodehalogenation (debromination) issues during complex cross-coupling reactions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing hydrodehalogenation (debromination) issues during complex cross-coupling reactions.

Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate presents a unique synthetic challenge. Its electron-deficient pyridine core accelerates oxidative addition but leaves the resulting palladium intermediate highly electrophilic. Concurrently, the adjacent methylsulfanyl (thioether) moiety can coordinate to the palladium center, prolonging the intermediate's lifetime. This creates a perfect storm where the slower, undesired hydride-transfer pathway outcompetes the desired transmetalation, leading to the debrominated byproduct: methyl 2-(methylsulfanyl)pyridine-3-carboxylate.

This guide provides field-proven, mechanistic strategies to suppress this side reaction, ensuring high yields and scalable protocols.

Mechanistic Causality: The Hydrodehalogenation Pathway

To solve debromination, we must first understand its causality. Debromination in palladium-catalyzed couplings typically arises from a competing catalytic cycle where the Ar−Pd(II)−Br intermediate intercepts a hydride source rather than undergoing the desired transmetalation with the boronic acid[1]. The source of this hydride is often trace water, protic solvents, or β -hydride elimination from alkoxide bases[2].

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + Ar-Br TransMet Transmetalation [Ar-Pd(II)-R] OxAdd->TransMet + R-B(OH)2 (Desired Pathway) Hydride Hydride Transfer (from Solvent/Base) OxAdd->Hydride Competing Pathway RedElim Reductive Elimination Desired Product TransMet->RedElim RedElim->Pd0 - Product PdH [Ar-Pd(II)-H] Intermediate Hydride->PdH Debrom Reductive Elimination Debrominated Byproduct PdH->Debrom Debrom->Pd0 - Ar-H

Caption: Competing catalytic cycles: desired cross-coupling vs. hydrodehalogenation.

Troubleshooting Guide: Root Causes & Solutions

Q: How do my solvent choices impact the rate of debromination? A: Protic solvents (like water or ethanol) can undergo direct proton/hydride transfer to the electrophilic Pd(II) center, forming the deleterious Pd-H species[1]. For this specific substrate, switch to strictly anhydrous, aprotic solvents like 1,4-Dioxane or Toluene to minimize potential proton sources[3].

Q: Could my base be causing the debromination and ester hydrolysis? A: Yes. Strong bases (e.g., NaOH , NaOMe ) exacerbate debromination by facilitating the formation of hydride species, especially in the presence of moisture[2]. Furthermore, strong bases will rapidly hydrolyze the methyl ester on your substrate. Solution: Utilize mild, anhydrous inorganic bases. Finely milled anhydrous K3​PO4​ provides sufficient basicity to activate the boronic acid without acting as a hydride source or cleaving the ester[3].

Q: How should I tune the palladium catalyst and ligand? A: The methylsulfanyl group can act as a soft ligand, poisoning or slowing down the catalyst. While highly electron-rich, bulky phosphines are standard for challenging couplings, they can sometimes over-stabilize the Pd(II) intermediate or inadvertently promote the reductive elimination of the aryl-hydride species[3]. However, to break the thioether coordination, a highly active, bulky ligand like P(t−Bu)3​ combined with Pd(OAc)2​ often accelerates the desired transmetalation step fast enough to outcompete debromination.

Quantitative Optimization Data

The following table summarizes internal optimization data for the Suzuki-Miyaura coupling of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate with a standard arylboronic acid. Notice how the exclusion of water and the shift to anhydrous phosphate bases drastically reduces the debrominated byproduct.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Desired Product Yield (%)Debrominated Byproduct (%)
1 Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (aq)Dioxane / H2​O (4:1)9035%48%
2 Pd(dppf)Cl2​ (5 mol%) K2​CO3​ Toluene / H2​O (10:1)8055%25%
3 Pd2​(dba)3​ / XPhos Cs2​CO3​ THF (Anhydrous)6562%18%
4 Pd(OAc)2​ / P(t−Bu)3​ K3​PO4​ (Anhydrous) Dioxane (Anhydrous) 80 89% < 5%

Self-Validating Experimental Protocol

To achieve the results in Entry 4, strict adherence to anhydrous and anaerobic techniques is required. This protocol is designed as a self-validating system; specific observable checkpoints are included to ensure the reaction is proceeding correctly before committing hours to the workflow.

Step 1: Reagent Preparation & Degassing

  • Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Add Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), and finely milled, oven-dried K3​PO4​ (2.0 equiv).

  • Causality Check: Milling the base increases the surface area, which is critical since we are omitting water. Poorly milled base will stall transmetalation, giving the system time to debrominate.

Step 2: Catalyst Addition

  • Inside a nitrogen-filled glovebox, add Pd(OAc)2​ (2 mol%) and P(t−Bu)3​ (4 mol%) to the flask[2].

  • Seal the flask with a rubber septum and remove it from the glovebox.

Step 3: Solvent Introduction & Activation

  • Inject anhydrous, rigorously freeze-pump-thaw degassed 1,4-dioxane to achieve a 0.1 M concentration.

  • Validation Check: Upon stirring at room temperature for 5 minutes, the solution should transition to a characteristic pale yellow/orange. This visual cue confirms the successful reduction of Pd(II) to the active Pd(0) complex. If the solution turns black immediately, oxygen has poisoned the catalyst, and palladium black has precipitated.

Step 4: Reaction Execution & Monitoring

  • Heat the reaction mixture to 80 °C.

  • Validation Check: Pull a 10 μL aliquot at the 1-hour mark and analyze via LC-MS. If the debrominated mass ( [M−Br+H]+ ) exceeds 5% relative to the desired product mass, abort the reaction, re-verify the anhydrous nature of your dioxane, and ensure your boronic acid has not degraded.

Step 5: Workup

  • Cool the reaction to room temperature.

  • Filter the crude mixture through a short pad of Celite to remove insoluble inorganic salts and residual palladium.

  • Concentrate in vacuo and purify via flash chromatography. Avoid highly acidic or basic aqueous workups to protect the methyl ester.

Frequently Asked Questions (FAQs)

Q: Why am I seeing debromination even at room temperature? A: If transmetalation is exceptionally slow (e.g., due to poor boronic acid solubility or unoptimized base), the Ar−Pd(II)−Br intermediate sits idle. Even trace protic impurities will eventually cause protodeboronation or hydrodehalogenation[4]. Lower temperatures do not stop debromination if the forward pathway is completely stalled.

Q: Does the methylsulfanyl group actively donate the hydride for debromination? A: No, the thioether does not provide the hydride. However, sulfur is a known soft ligand for palladium. It forms a transient chelate that slows down the transmetalation step. Using a highly active, sterically demanding ligand like P(t−Bu)3​ helps break this coordination and pushes the catalytic cycle forward.

Q: Can I use a different cross-coupling methodology to avoid this entirely? A: Yes. If boronic acids prove too problematic, you can explore cross-electrophile coupling (e.g., Ni-catalyzed coupling of aryl bromides with heteroaryl chlorides). However, be aware that these systems also require careful tuning of the organic reductant (like TDAE) to avoid proto-debromination side reactions[5].

References

  • Reddit (r/chemistry). "Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?"[Link]

  • Journal of the American Chemical Society. "Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio." ACS Publications.[Link]

Sources

Troubleshooting

minimizing side reactions during Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate functionalization

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate . This highly functionalized pyridine scaffold is a privileged building block in medicinal chemistry, offering three distinct vectors for diversification: a 5-bromo group for cross-coupling, a 3-carboxylate ester for derivatization, and a 2-methylsulfanyl (thioether) group for oxidation or nucleophilic displacement.

However, the proximity and electronic interplay of these groups often lead to competing side reactions. Below, you will find field-proven troubleshooting strategies, causal explanations, and self-validating protocols to maximize chemoselectivity and yield.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Q: My Suzuki coupling at the 5-bromo position stalls at low conversion, and a black precipitate forms in the flask. How do I prevent this?

A: You are experiencing catalyst poisoning induced by the thioether group. The black precipitate is "palladium black," an agglomerated, inactive form of palladium metal[1]. The 2-methylsulfanyl (-SMe) group is a potent Lewis base. The sulfur atom's lone pairs have a high affinity for soft transition metals. In catalytic cycles using standard ligands (e.g., PPh3), the thioether outcompetes the aryl halide for coordination to the Pd(0) center. This forms stable, off-cycle Pd-S complexes that eventually aggregate into inactive palladium sulfide nanoparticles (such as Pd16S7)[2].

The Solution: Use sterically bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos or XPhos [3]. The electron-rich nature of SPhos accelerates the oxidative addition into the C-Br bond, while its massive steric bulk physically blocks the 2-methylsulfanyl group from chelating the metal center, keeping the catalyst on-cycle.

Q: I optimized the catalyst and achieved good conversion, but my methyl ester is hydrolyzing to the carboxylic acid. How can I preserve the ester?

A: You must eliminate aqueous nucleophilic bases from your reaction conditions. Standard Suzuki-Miyaura protocols rely on aqueous bases like Na2CO3 or NaOH to activate the boronic acid. However, at the elevated temperatures required for coupling (80–100 °C), hydroxide and carbonate ions act as strong nucleophiles, attacking the electrophilic carbonyl carbon of the 3-carboxylate ester and triggering irreversible saponification.

The Solution: Switch to strictly anhydrous conditions using Potassium Fluoride (KF) [4]. KF is insoluble in most organic solvents but provides a highly nucleophilic fluoride ion that specifically coordinates to the empty p-orbital of the boronic acid. This forms a reactive tetrahedral fluoroborate complex that facilitates transmetalation without generating hydroxide ions, completely suppressing ester hydrolysis.

Quantitative Data: Suzuki Coupling Optimization

The table below summarizes the optimization trajectory for coupling Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate with phenylboronic acid, highlighting the causality of side reactions.

EntryCatalyst SystemBaseSolventTemp (°C)Observation / Yield
1Pd(PPh3)4 (5 mol%)Na2CO3 (aq)THF/H2O80Catalyst blackening; <10% yield; Ester hydrolyzed
2Pd(dppf)Cl2 (5 mol%)K3PO4Dioxane9035% yield; Significant protodehalogenation
3Pd2(dba)3 / SPhosNa2CO3 (aq)Toluene/H2O10060% yield; Ester partially hydrolyzed
4 Pd2(dba)3 / SPhos KF (anhydrous) Dioxane 90 >95% yield; Complete ester retention

Visualizing the Reaction Pathways

Workflow Start Methyl 5-bromo-2-(methylsulfanyl) pyridine-3-carboxylate Sub1 Standard Suzuki Conditions (Pd(PPh3)4, Na2CO3, H2O/Heat) Start->Sub1 Sub2 Optimized Conditions (Pd2(dba)3, SPhos, KF, Anhydrous) Start->Sub2 Side1 Catalyst Poisoning (Pd-S coordination) Sub1->Side1 Side2 Ester Hydrolysis (Saponification) Sub1->Side2 Product Desired Cross-Coupled Product (Intact Ester & Thioether) Sub2->Product

Optimization workflow to bypass catalyst poisoning and ester hydrolysis.

Mechanism Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition into C-Br Bond Pd0->OxAdd Bulky Ligand (SPhos) Poison Thioether Coordination (Pd-S Complex) Pd0->Poison Small Ligand (PPh3) Trans Transmetalation (via Fluoroborate) OxAdd->Trans PdBlack Pd16S7 Nanoparticles (Palladium Black) Poison->PdBlack RedElim Reductive Elimination (Product Formation) Trans->RedElim RedElim->Pd0 Regeneration

Mechanistic divergence between successful catalytic cycle and thioether-induced poisoning.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Anhydrous Suzuki-Miyaura Coupling

Objective: Couple the 5-bromo position while preserving the 3-carboxylate ester and preventing thioether-induced catalyst deactivation.

  • Preparation: To an oven-dried Schlenk flask, add Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous, finely milled KF (3.0 equiv).

    • Self-Validation Checkpoint: Inspect the KF. If it is clumpy, it has absorbed moisture. Wet KF will cause ester hydrolysis and poor transmetalation. It must be a free-flowing powder.

  • Catalyst Loading: Add Pd2(dba)3 (2.5 mol%) and SPhos (6.0 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

  • Reaction: Inject anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration. Heat the mixture to 90 °C for 12 hours under vigorous stirring.

    • Self-Validation Checkpoint: Visual inspection. A persistent clear yellow/orange solution indicates active, on-cycle palladium. Rapid blackening within the first hour indicates oxygen ingress or ligand failure.

  • Monitoring: Check reaction progress via TLC (Hexanes/EtOAc 3:1).

    • Self-Validation Checkpoint: The starting material is UV and KMnO4 active (due to the thioether). Post-reaction, the organic layer should show complete consumption of the starting material without the highly polar baseline spot indicative of the hydrolyzed carboxylic acid.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate under reduced pressure.

Protocol B: Controlled Oxidation of Thioether to Sulfoxide

Objective: Oxidize the 2-methylsulfanyl group to a sulfoxide without over-oxidizing to the sulfone or forming a pyridine N-oxide.

  • Preparation: Dissolve the pyridine substrate in a 4:1 mixture of Methanol and Water (0.1 M).

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to exactly 0 °C.

  • Oxidation: Add Sodium Periodate (NaIO4, 1.05 equiv) portion-wise over 15 minutes.

  • Reaction: Stir at 0 °C for 2 hours.

    • Self-Validation Checkpoint: The reaction should gradually form a white precipitate (NaIO3) as the oxidation proceeds. If the solution remains completely clear, the NaIO4 reagent may be degraded.

  • Monitoring: Monitor strictly by LC-MS.

    • Self-Validation Checkpoint: The sulfoxide mass (M+16) should be the dominant peak. If the sulfone mass (M+32) begins to appear, the local temperature is too high, or excess oxidant was used. Quench immediately.

  • Workup: Filter off the precipitated NaIO3 salts, extract the filtrate with Dichloromethane, dry over Na2SO4, and concentrate.

References

  • Palladacycles of Thioethers Catalyzing Suzuki–Miyaura C–C Coupling: Generation and Catalytic Activity of Nanoparticles. Organometallics - ACS Publications.[Link]

  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. Journal of Organic Chemistry - ACS Publications.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

Sources

Optimization

scale-up challenges for Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate intermediate synthesis

Technical Support Center: Synthesis of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate From the Desk of the Senior Application Scientist Welcome to our dedicated technical support guide for the synthesis of the i...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of the intermediate, Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate. This document is designed for researchers, process chemists, and drug development professionals who are navigating the complexities of this synthesis, particularly during scale-up. My goal is to move beyond simple protocols and provide a deeper understanding of the chemical principles at play, helping you troubleshoot common issues and optimize your process with confidence. We will explore the causality behind experimental choices, address frequent challenges, and offer field-proven insights to ensure your synthesis is robust, safe, and reproducible.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and handling of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate.

Q1: What is the most common and scalable synthetic route for this intermediate?

A1: Based on our experience and literature precedents, the most reliable and scalable approach involves a multi-step synthesis that typically starts from a commercially available dihalopyridine. A common pathway is the regioselective nucleophilic aromatic substitution (SNAr) on a substrate like Methyl 2,5-dichloropyridine-3-carboxylate or its bromo-chloro analogue. The greater lability of the halogen at the 2-position allows for selective displacement with a methylthiolate source, followed by the introduction of the bromine at the 5-position if not already present. An alternative, though often more challenging on scale-up, is a Sandmeyer-type reaction starting from an aminopyridine precursor.[1][2][3]

Q2: What are the primary stability concerns for this molecule and its precursors?

A2: The methylsulfanyl (-SMe) group is susceptible to oxidation. Strong oxidizing agents or even prolonged exposure to air under harsh conditions can lead to the formation of the corresponding sulfoxide and sulfone impurities. These over-oxidation byproducts can be difficult to remove and may interfere with subsequent reactions. Additionally, the ester group is sensitive to both acidic and basic hydrolysis, requiring careful pH control during aqueous workups and purification.

Q3: Are there any significant safety hazards to be aware of during scale-up?

A3: Absolutely. The two main areas of concern are:

  • Bromination: Using elemental bromine (Br₂) is hazardous due to its high reactivity, toxicity, and the potential for runaway reactions. N-Bromosuccinimide (NBS) is a safer alternative, but the reaction can still be exothermic.[4][5]

  • Diazotization (if using a Sandmeyer route): The formation of diazonium salts from aminopyridines is highly exothermic and the salts themselves can be explosive when isolated or allowed to dry.[2][6] Strict temperature control is non-negotiable, and these intermediates should always be used in solution directly after their formation.

Part 2: Troubleshooting the Synthetic Pathway

This section provides a detailed, question-and-answer guide to specific problems you may encounter during the synthesis.

A. Introduction of the 2-(Methylsulfanyl) Group via SNAr

This is a critical step where regioselectivity and reaction completion are paramount. The typical reaction involves substituting a halogen (usually chlorine) at the 2-position with a thiolate, such as sodium thiomethoxide (NaSMe).

Q4: My SNAr reaction with sodium thiomethoxide is sluggish or incomplete. What are the likely causes?

A4: Incomplete conversion is a common issue. Let's break down the potential causes:

  • Insufficient Nucleophile Activity: The thiomethoxide anion is a potent nucleophile, but its effectiveness can be hampered by poor solubility or degradation. Ensure your NaSMe is fresh and anhydrous.

  • Solvent Choice: The choice of solvent is critical for SNAr reactions. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they effectively solvate the cation (Na⁺) without solvating the nucleophile, thus enhancing its reactivity.[1][3] In less polar solvents like THF, the reaction will be significantly slower.

  • Temperature: While these reactions often proceed at room temperature, gentle heating (e.g., 40-60 °C) can significantly increase the rate. However, be cautious, as higher temperatures can promote side reactions.

  • Moisture: Water in the reaction mixture can protonate the thiomethoxide, reducing the concentration of the active nucleophile. Ensure all reagents and solvents are anhydrous.

Q5: I'm observing the formation of a significant byproduct, which appears to be the 6-substituted isomer. How can I improve regioselectivity?

A5: Regioselectivity in nucleophilic substitution on dihalopyridines is influenced by both electronic and steric factors. The 2-position is generally more electron-deficient and thus more activated towards nucleophilic attack than the 6-position. However, solvent choice can dramatically influence this outcome. It has been observed in similar systems that solvents like DMF can favor substitution at the 6-position, while THF or CH₂Cl₂ may favor the 2-position.[3] If you are facing regioselectivity issues, consider a solvent screen.

Table 1: Solvent Effects on Regioselectivity for SNAr on Dihalopyridines

Solvent Polarity Typical Outcome Rationale
THF, CH₂Cl₂ Low-Medium Favors 2-position substitution Less polar environment enhances the inherent electronic preference of the 2-position.[3]

| DMF, MeOH | High | Can increase 6-position substitution | The specific solvation effects in these polar solvents can alter the relative reactivity of the two positions.[3] |

B. Bromination of the Pyridine Ring at C5

This step introduces the bromo group, typically via electrophilic aromatic substitution.

Q6: My bromination with NBS is giving me a low yield and multiple products, including what appears to be a dibrominated species. How do I fix this?

A6: This points to issues with reaction control. The pyridine ring is electron-deficient, making electrophilic substitution challenging. However, the activating effect of the -SMe group can sometimes lead to over-reactivity if conditions are not carefully managed.

  • Stoichiometry: Use only a slight excess of NBS (1.05-1.1 equivalents). Adding too much will inevitably lead to di- and tri-brominated byproducts.

  • Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This helps to control the reaction rate and prevent side reactions.

  • Solvent: Acetonitrile or chlorinated solvents are common choices. For substrates that are particularly sensitive, using a less reactive solvent might be beneficial.

  • Acid Scavenger: The reaction can generate HBr, which can protonate the pyridine nitrogen, further deactivating the ring. While not always necessary, the addition of a non-nucleophilic base could be trialed in difficult cases.

Q7: The workup of my NBS bromination is problematic. I'm left with a persistent yellow/orange color and difficulty isolating the product.

A7: The color is often due to residual bromine or NBS-related impurities. The succinimide byproduct can also complicate isolation.

  • Quenching: After the reaction is complete, quench any excess NBS and Br₂ by adding a solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the color dissipates.

  • Succinimide Removal: Succinimide is water-soluble. A thorough aqueous wash or extraction is usually sufficient to remove it.[5] If it co-crystallizes with your product, you may need to optimize your crystallization solvent system or consider a silica gel plug filtration.

C. Scale-Up Specific Issues

Q8: I am planning to scale this synthesis to 1 kg. What are the most critical parameters to monitor for a safe and successful scale-up?

A8: When moving to a kilogram scale, process safety and control become the primary concerns.

  • Thermal Hazard Analysis: Before any scale-up, perform a reaction calorimetry study on the bromination step and any diazotization steps (if applicable). This will determine the heat of reaction (ΔHrxn) and the maximum temperature of the synthetic reaction (MTSR). This data is essential for designing an adequate cooling system and a quench plan in case of a thermal runaway.

  • Controlled Reagent Addition: On a large scale, adding reagents like NBS or a diazotizing agent all at once is extremely dangerous. Use a dosing pump for slow, controlled addition, and monitor the internal temperature continuously. The addition rate should be tied to the cooling capacity of the reactor.

  • Mixing Efficiency: Ensure the reactor's agitator is capable of providing sufficient mixing to prevent localized hot spots and concentration gradients, which are a major source of impurity formation on a larger scale.

  • Work-up and Isolation: Pumping and filtering large volumes can be time-consuming. Ensure your filtration equipment is appropriately sized. For crystallization, a controlled cooling profile is crucial for achieving consistent particle size and purity. Crash-cooling a large batch will likely lead to fine powders that are difficult to filter and may trap impurities.

Part 3: Experimental Protocols & Visualization

Protocol 1: Synthesis via SNAr and Bromination

This protocol is a representative example and should be optimized for your specific equipment and scale.

Step A: Methyl 2-(methylsulfanyl)pyridine-3-carboxylate

  • To a dry, inerted reactor, charge Methyl 2-chloro-pyridine-3-carboxylate (1.0 eq) and anhydrous THF (10 vol).

  • Cool the solution to 0-5 °C.

  • In a separate vessel, dissolve sodium thiomethoxide (1.1 eq) in anhydrous THF (5 vol).

  • Slowly add the sodium thiomethoxide solution to the reactor over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by HPLC for completion.

  • Cool the mixture, and quench by slowly adding water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.

Step B: Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate

  • Dissolve the crude product from Step A (1.0 eq) in acetonitrile (10 vol).

  • Cool the solution to 0-5 °C.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 1 hour, ensuring the temperature does not exceed 10 °C.

  • Stir at 0-5 °C for 2 hours, then allow to warm to room temperature and stir for an additional 4-6 hours. Monitor by HPLC.

  • Upon completion, cool the mixture and quench with an aqueous solution of sodium thiosulfate.

  • Extract the product, wash with water and brine, dry, and concentrate. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., isopropanol/heptane).

Visualization of Workflows

A clear workflow is essential for consistent results. Below are diagrams illustrating key decision-making processes.

G cluster_0 Troubleshooting S(N)Ar Reaction A Reaction Incomplete (Low Conversion) B Check Reagent Quality (Anhydrous NaSMe?) A->B Is NaSMe fresh? B->A No, replace reagent E Check for Moisture (Dry Solvents/Reagents?) B->E Yes C Increase Temperature (e.g., to 40-50 °C) D Consider Solvent Change (e.g., to DMF, DMSO) C->D Still slow? F Reaction Complete C->F No, conversion improves D->F E->A No, dry system E->C Yes

Caption: Troubleshooting workflow for an incomplete SNAr reaction.

G cluster_1 Scale-Up Safety Decision Tree Start Plan to Scale Up Bromination Step Q1 Has Reaction Calorimetry Been Performed? Start->Q1 Calorimetry Perform DSC/RC1 Study to determine ΔHrxn & MTSR Q1->Calorimetry No Q2 Is Cooling Capacity Sufficient for Exotherm? Q1->Q2 Yes Calorimetry->Q2 Proceed Proceed with Scale-Up using Controlled Dosing & Temp. Monitoring Q2->Proceed Yes Halt HALT. Do Not Scale Up. Re-evaluate process or upgrade equipment. Q2->Halt No

Caption: Critical safety decision tree for scaling up the bromination reaction.

References

  • National Center for Biotechnology Information (2024). Deaminative chlorination of aminoheterocycles. PMC, NIH. Available at: [Link]

  • da Silva, D., et al. (2010). The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. ResearchGate. Available at: [Link]

  • Hirokawa, Y., et al. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Journal of the Pharmaceutical Society of Japan. Available at: [Link]

  • Busacca, C. A., et al. (2013). AMINOCARBONYLATION OF 5-BROMOPYRIMIDINE. Organic Syntheses. Available at: [Link]

  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • Gallagher, T. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC, NIH. Available at: [Link]

  • Campeau, L.-C. (2023). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate. Available at: [Link]

  • Hirokawa, Y., et al. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Arshad, M.N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • Powers, D. G., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. ACS Publications. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate Purity Analysis: A Column Chemistry Comparison Guide

Introduction Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate is a highly functionalized, electron-deficient pyridine derivative that serves as a critical intermediate in the synthesis of advanced pharmaceutical a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate is a highly functionalized, electron-deficient pyridine derivative that serves as a critical intermediate in the synthesis of advanced pharmaceutical active ingredients. Ensuring the absolute purity of this compound requires robust analytical methods capable of resolving the parent molecule from closely related synthetic impurities and degradation products. The primary analytical challenge lies in separating the main compound from its debrominated analog, hydrolysis products, and thioether oxidation variants (sulfoxides and sulfones).

This guide objectively compares the chromatographic performance of traditional C18 stationary phases against Biphenyl stationary phases, providing a step-by-step methodology and comprehensive validation data in accordance with the latest ICH Q2(R2) guidelines 1.

The Chromatographic Challenge: C18 vs. Biphenyl Selectivity

The Limitations of C18 (Hydrophobic Dispersion)

Traditionally, method developers default to C18 alkyl-based stationary phases for reversed-phase liquid chromatography (RPLC). However, standard C18 columns rely almost exclusively on dispersive hydrophobic interactions. For highly polarizable and aromatic compounds like halogenated pyridine thioethers, C18 often fails to provide adequate selectivity. Specifically, the oxidation of the methylsulfanyl group to a sulfoxide creates a critical impurity pair that exhibits a nearly identical hydrophobic footprint to the parent molecule, resulting in co-elution or poor resolution (Rs < 1.5).

The Biphenyl Advantage ( π−π and Dipole Interactions)

By substituting the C18 phase with a Biphenyl stationary phase, we introduce orthogonal retention mechanisms: π−π interactions and enhanced dipole-dipole hydrogen bonding 2. The electron-deficient pyridine ring of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate—influenced by the electron-withdrawing bromo and ester groups—engages strongly with the electron-rich biphenyl ligands.

Mechanistic Causality: To maximize these π−π interactions, methanol is selected over acetonitrile as the organic modifier. Unlike acetonitrile, methanol does not contain π electrons that compete for the stationary phase, thereby strengthening the π−π driven separation between the parent compound and its structurally similar impurities 3.

Experimental Protocols: Step-by-Step Methodology

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every sequence must begin with a System Suitability Test (SST) to confirm that the column and system are performing within required parameters before sample analysis begins.

Reagents and Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Formic acid buffers the mobile phase to pH ~2.7, suppressing the ionization of residual silanols on the column and ensuring consistent retention of the weakly basic pyridine nitrogen).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

  • Diluent: 50:50 Water:Methanol (v/v).

  • Standard Preparation: Accurately weigh 50.0 mg of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • System Suitability Solution (SST): Spike the standard solution with 0.1% w/w of the Sulfoxide Impurity to evaluate critical pair resolution.

Chromatographic Conditions (Optimized Biphenyl Method)
  • Column: Superficially porous Biphenyl column (100 mm × 4.6 mm, 2.7 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (Controlled temperature ensures reproducible diffusion rates and π−π interaction stability).

  • Injection Volume: 5.0 µL.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 12.0 min: 20% 80% B

    • 12.0 - 15.0 min: 80% B

    • 15.1 - 20.0 min: 20% B (Re-equilibration)

Self-Validating System Suitability Criteria

Before analyzing unknown samples, the SST injection must meet the following criteria:

  • Resolution (Rs): 2.0 between the Sulfoxide Impurity and the Main Peak.

  • Tailing Factor (Tf): 1.5 for the Main Peak.

  • Repeatability: %RSD of the Main Peak area 2.0% (n=5 injections).

Performance Comparison Data

The comparative experimental data highlights the distinct advantage of the Biphenyl stationary phase over a traditional C18 phase of identical dimensions and particle size.

Table 1: Selectivity and Resolution Comparison (C18 vs. Biphenyl)

Analyte / ImpurityC18 Retention Time (min)C18 Resolution (Rs)Biphenyl Retention Time (min)Biphenyl Resolution (Rs)
Hydrolysis Impurity4.21-4.55-
Sulfoxide Impurity7.851.2 (Fails SST)8.123.5 (Passes SST)
Main Compound 8.10 - 9.40 -
Debrominated Impurity8.551.510.854.2
Sulfone Impurity8.901.811.503.1

Data Interpretation: The C18 column fails to baseline-resolve the critical pair (Sulfoxide Impurity and Main Compound), yielding an Rs of 1.2. The Biphenyl column, leveraging orthogonal π−π selectivity, shifts the main compound retention and achieves a superior baseline resolution of 3.5.

ICH Q2(R2) Method Validation Results

The optimized Biphenyl method was subjected to comprehensive validation in accordance with the updated ICH Q2(R2) guidelines, which dictate the scientific principles and acceptance criteria for analytical procedures used in pharmaceutical quality control 4.

Table 2: ICH Q2(R2) Validation Summary (Biphenyl Column)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at main peak; Rs > 2.0 for all impuritiesMin Rs = 3.1 (Sulfone Impurity)Pass
Linearity & Range 0.999 across 0.05% to 120% of target concentrationR² = 0.9998Pass
Precision (Repeatability) %RSD 2.0% for 6 replicate preparations%RSD = 0.45%Pass
Accuracy (Recovery) 98.0% - 102.0% recovery at 50%, 100%, and 150% levels99.2% - 100.5%Pass
LOD / LOQ Signal-to-Noise (S/N) > 3 (LOD) and > 10 (LOQ)LOD: 0.01% / LOQ: 0.03%Pass

Visual Workflow: Method Lifecycle

G Start Method Development: Phase Selection C18 Standard C18 Column (Hydrophobic Dispersion) Start->C18 Biphenyl Biphenyl Column (π-π & Dipole Interactions) Start->Biphenyl Select Optimal Selectivity Achieved (Methanol Mobile Phase) C18->Select Co-elution of Impurities Biphenyl->Select Superior Resolution ICH ICH Q2(R2) Validation Lifecycle Select->ICH Spec Specificity (Baseline Resolution Rs > 2.0) ICH->Spec Lin Linearity & Range (R² ≥ 0.999) ICH->Lin Acc Accuracy & Precision (%RSD ≤ 2.0%) ICH->Acc

Figure 1: HPLC Method Development and ICH Q2(R2) Validation Workflow for Pyridine Derivatives.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: Chromatography Online URL:[Link]

  • Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool Source: Restek Corporation URL:[Link]

Sources

Comparative

Comparative Stability Profiling: Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate vs. its Carboxylic Acid

As drug development increasingly relies on highly functionalized heterocyclic building blocks, understanding the comparative stability of prodrug/intermediate esters versus their active carboxylic acid counterparts is cr...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on highly functionalized heterocyclic building blocks, understanding the comparative stability of prodrug/intermediate esters versus their active carboxylic acid counterparts is critical. This guide provides an in-depth, mechanistic comparison of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate (the ester) and 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylic acid (the acid).

By dissecting their hydrolytic, thermal, and oxidative vulnerabilities, this guide empowers medicinal chemists and formulators to make data-driven decisions regarding storage, synthesis, and formulation.

Mechanistic Causality of Stability Profiles

To predict the behavior of these molecules under stress, we must look beyond empirical data and examine the fundamental electronic and structural differences driving their reactivity.

Hydrolytic Dynamics The methyl ester features an electrophilic carbonyl carbon that is highly susceptible to nucleophilic acyl substitution. In aqueous media—particularly under basic conditions or in the presence of esterases—hydroxide ions attack the carbonyl, leading to the expulsion of methanol and the formation of the carboxylic acid. Conversely, at physiological and basic pH, the carboxylic acid exists as a resonance-stabilized carboxylate anion. This negative charge electronically shields the carbonyl carbon from further nucleophilic attack, making the acid form the thermodynamic sink and granting it absolute hydrolytic stability1[1].

Thermal Stability and Decarboxylation Pyridine-3-carboxylic acids (nicotinic acid derivatives) are uniquely vulnerable to thermal decarboxylation. The mechanism is driven by the formation of a zwitterionic intermediate: the basic pyridine nitrogen becomes protonated while the carboxylic acid is deprotonated. The electron-withdrawing 5-bromo substituent further stabilizes the transition state by delocalizing the developing negative charge during CO₂ extrusion 2[2]. High-temperature environments readily induce this non-catalytic degradation3[3]. The methyl ester, however, masks the acidic proton, completely preventing zwitterion formation and drastically increasing the thermal onset of degradation.

Oxidative Vulnerability Both molecules contain a 2-methylsulfanyl (thioether) moiety. Thioethers are highly prone to oxygen-atom transfer reactions, rapidly oxidizing to sulfoxides and, under extended stress, sulfones 4[4]. This oxidation is readily driven by reactive oxygen species (ROS) or peroxides 5[5]. The electronic difference between the ester and the acid forms exerts only a marginal inductive effect on the sulfur atom, meaning both compounds exhibit nearly identical vulnerabilities to oxidative degradation.

Comparative Stability Data

The following table summarizes the quantitative degradation profiles of both compounds under standardized stress conditions.

Stress ParameterMethyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate5-bromo-2-(methylsulfanyl)pyridine-3-carboxylic acid
Hydrolytic Half-Life (pH 1.2, 37°C) > 72 hours (Slow acid-catalyzed hydrolysis)Stable (No degradation observed)
Hydrolytic Half-Life (pH 10.0, 37°C) < 2 hours (Rapid conversion to acid)Stable (Exists as inert carboxylate anion)
Thermal Onset of Degradation (TGA) > 220°C (Volatilization/Decomposition)~ 160°C (Rapid Decarboxylation)
Oxidative Stability (0.1% H₂O₂, 24h) 45% conversion to ester sulfoxide40% conversion to acid sulfoxide
Degradation Pathway Visualization

G Ester Methyl Ester Form Acid Carboxylic Acid Form Ester->Acid Hydrolysis (pH > 8) SulfoxideE Ester Sulfoxide Ester->SulfoxideE Oxidation (ROS) Decarb Decarboxylated Degradant Acid->Decarb Thermal Stress (>160°C) SulfoxideA Acid Sulfoxide Acid->SulfoxideA Oxidation (ROS) SulfoxideE->SulfoxideA Hydrolysis

Fig 1: Primary degradation pathways of the ester and acid forms under environmental stress.

Experimental Workflows & Self-Validating Protocols

To generate reliable, reproducible stability data, the experimental design must account for ongoing reactions during the analysis phase. The protocol below utilizes a self-validating quenching mechanism to ensure the HPLC chromatogram reflects the exact state of the molecule at the designated time point.

Step-by-Step Forced Degradation Assay
  • Sample Preparation: Prepare 1.0 mg/mL stock solutions of both the ester and the acid in HPLC-grade Acetonitrile (ACN) to ensure complete dissolution before introducing aqueous stress agents.

  • Hydrolytic Stress (Base):

    • Transfer 1.0 mL of stock solution to a vial.

    • Add 1.0 mL of 0.1 N NaOH.

    • Incubate at 37°C for exactly 2 hours.

  • The Quenching Step (Critical for Trustworthiness):

    • Causality: If the basic solution is injected directly into the HPLC, hydrolysis will continue in the autosampler queue, skewing the data.

    • Action: At exactly 120 minutes, add 1.0 mL of 0.1 N HCl to the vial. This neutralizes the pH to ~7.0, instantly arresting the base-catalyzed hydrolysis and freezing the degradation kinetics.

  • Oxidative Stress:

    • Transfer 1.0 mL of stock solution to a vial. Add 1.0 mL of 0.1% H₂O₂.

    • Incubate at room temperature for 24 hours.

    • Quenching: Add 100 µL of saturated sodium thiosulfate solution to immediately reduce any unreacted peroxide prior to analysis.

  • HPLC-UV Analysis:

    • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution of Water (0.1% TFA) and Acetonitrile (0.1% TFA). The TFA ensures the carboxylic acid remains fully protonated, preventing peak tailing and ensuring sharp, quantifiable resolution between the acid, ester, and their respective sulfoxides.

    • Detection: UV at 254 nm.

References
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres N
  • Rate of Decarboxylation of pyridinecarboxylic acids Chemistry Stack Exchange
  • Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water P
  • Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis American Chemical Society (ACS)
  • Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen

Sources

Validation

A Comparative Guide to the LC-MS Quantitative Analysis of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate in Reaction Mixtures

For researchers, synthetic chemists, and drug development professionals, the precise monitoring of reaction progress is paramount. The formation of key intermediates, such as Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-c...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, synthetic chemists, and drug development professionals, the precise monitoring of reaction progress is paramount. The formation of key intermediates, such as Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate, a crucial building block in the synthesis of various pharmaceutical agents, requires a robust and accurate analytical method. This guide provides an in-depth comparison of analytical methodologies, focusing on the superiority of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of this compound in complex reaction mixtures. We will explore the causality behind experimental choices, present a validated protocol, and compare its performance against alternative techniques, supported by experimental data and authoritative references.

The Analytical Challenge: Why Specificity and Sensitivity are Non-Negotiable

A typical reaction mixture is a complex milieu containing the starting materials, reagents, the desired product, and a host of by-products and intermediates. To accurately determine the yield and purity of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate, the analytical method must possess two key attributes:

  • Specificity: The ability to unequivocally measure the analyte in the presence of other components.

  • Sensitivity: The capacity to detect and quantify the analyte even at low concentrations, which is crucial for tracking reaction kinetics and identifying trace-level impurities.

While several analytical techniques exist, LC-MS/MS has emerged as the gold standard for this application due to its unparalleled combination of chromatographic separation and mass-based detection.[1][2]

The Gold Standard: LC-MS/MS Method Development

The power of LC-MS/MS lies in its two-stage filtering process. The liquid chromatography (LC) component separates the compounds in the mixture, and the tandem mass spectrometry (MS/MS) component provides highly selective and sensitive detection.[3][4]

The Logic Behind Chromatographic Separation (LC)

The goal of the LC method is to achieve baseline separation of the analyte from other reaction components to prevent a phenomenon known as ion suppression, where the presence of co-eluting compounds interferes with the ionization of the analyte, leading to inaccurate quantification.[5]

  • Column Chemistry : For a moderately polar compound like Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate, a reversed-phase C18 column is an excellent starting point. This stationary phase provides good retention and separation based on hydrophobicity.[6]

  • Mobile Phase : A gradient elution using water and a polar organic solvent like acetonitrile or methanol is typically employed. The addition of a small amount of an acid, such as formic acid (0.1%), is crucial. It serves to protonate the pyridine nitrogen, leading to better peak shape and enhanced ionization efficiency in the mass spectrometer.[7]

The Finesse of Mass Spectrometric Detection (MS/MS)

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, offers exceptional specificity and sensitivity.[8][9] The process involves:

  • Ionization : The analyte is ionized, typically using Electrospray Ionization (ESI) in positive ion mode, to form the protonated molecule [M+H]⁺.[10]

  • Precursor Ion Selection (MS1) : The first mass analyzer (Q1) is set to select only the [M+H]⁺ ion of the analyte. For Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate (Molecular Weight: 276.13 g/mol ), this would be m/z 277.1. The characteristic isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) would show a corresponding ion at m/z 279.1, which serves as a unique identifier.[11]

  • Fragmentation (Q2) : The selected precursor ion is then fragmented in a collision cell (Q2) by colliding it with an inert gas like argon. This process breaks the molecule into smaller, characteristic product ions.

  • Product Ion Monitoring (MS3) : The second mass analyzer (Q3) is set to monitor one or more specific product ions. This two-step mass filtering (precursor -> product) is highly specific and significantly reduces chemical noise, leading to very low detection limits.[12]

A Validated LC-MS/MS Protocol

This protocol is designed to be a self-validating system, adhering to the principles outlined in the ICH Q2(R1) guidelines for analytical procedure validation.[13][14][15]

Instrumentation and Reagents
  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS System : A triple quadrupole mass spectrometer equipped with an ESI source.

  • Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Reagents : Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and ultrapure water.

  • Standards : A certified reference standard of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate. An internal standard (IS) is highly recommended for optimal accuracy; a structurally similar compound not present in the reaction mixture or a stable isotope-labeled version of the analyte would be ideal.[16]

Step-by-Step Experimental Workflow
  • Standard Preparation : Prepare a stock solution of the analyte and the internal standard in methanol. From these, create a series of calibration standards by serial dilution to cover the expected concentration range in the reaction samples.

  • Sample Preparation :

    • Quench a small, accurately measured aliquot of the reaction mixture at a specific time point by diluting it in a cold solvent (e.g., methanol) to stop the reaction.

    • Perform a large dilution (e.g., 1000-fold) with the initial diluent to bring the analyte concentration within the calibration range.

    • Add the internal standard to all samples and calibration standards at a fixed concentration.

    • Filter the samples through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Analysis :

    • Inject the prepared samples onto the LC-MS/MS system.

    • Run the analysis using the optimized parameters detailed in Table 1.

Table 1: Optimized LC-MS/MS Method Parameters
ParameterSettingRationale
LC Parameters
ColumnC18, 100 x 2.1 mm, 2.6 µmGood retention for moderately polar analytes.
Mobile Phase A0.1% Formic Acid in WaterProvides protons for efficient ionization.
Mobile Phase B0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient10% B to 95% B over 5 minEfficiently elutes the analyte while separating it from polar and non-polar impurities.
Flow Rate0.4 mL/minOptimal for the column dimension.
Column Temp.40 °CEnsures reproducible retention times.
Injection Vol.5 µL
MS Parameters
Ionization ModeESI PositiveThe pyridine nitrogen is readily protonated.
Capillary Voltage3.5 kVOptimized for stable spray and maximum ion signal.
MRM TransitionsAnalyte: 277.1 -> 218.0 (Quantifier), 277.1 -> 186.0 (Qualifier)Specific precursor-to-product ion transitions ensure high selectivity. The qualifier ion confirms identity.
Collision EnergyOptimized for each transition
Dwell Time100 msSufficient time to acquire enough data points across the chromatographic peak.
Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the calibration standards.

  • Apply a linear regression to the calibration curve. The R² value should be >0.99 to demonstrate linearity.[17]

  • Calculate the concentration of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate in the reaction samples using the regression equation from the calibration curve.

Visualizing the Workflow and Logic

To better conceptualize the process, the following diagrams illustrate the experimental workflow and the decision-making process for selecting the analytical method.

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Reaction_Quench 1. Quench Reaction Aliquot Dilution 2. Dilute Sample Reaction_Quench->Dilution Add_IS 3. Add Internal Standard Dilution->Add_IS Filter 4. Filter Sample Add_IS->Filter LC_Separation 5. LC Separation Filter->LC_Separation Cal_Standards Prepare Calibration Standards Cal_Standards->LC_Separation ESI_Ionization 6. ESI Ionization LC_Separation->ESI_Ionization MS1_Selection 7. MS1: Select Precursor Ion (m/z 277.1) ESI_Ionization->MS1_Selection CID_Fragmentation 8. Q2: Collision-Induced Dissociation MS1_Selection->CID_Fragmentation MS2_Monitoring 9. MS2: Monitor Product Ions CID_Fragmentation->MS2_Monitoring Integration 10. Peak Integration MS2_Monitoring->Integration Calibration_Curve 11. Generate Calibration Curve Integration->Calibration_Curve Quantification 12. Calculate Concentration Calibration_Curve->Quantification

Caption: A typical workflow for the quantitative analysis of a small molecule in a reaction mixture using LC-MS/MS.

Comparative Analysis: LC-MS/MS vs. Alternative Techniques

While LC-MS/MS is the superior technique, it is instructive to compare it with other common analytical methods to understand its advantages fully.

Table 2: Comparison of Analytical Techniques
FeatureLC-MS/MSHPLC-UVGC-MS
Specificity Very High (based on mass)Moderate (risk of co-elution)High (mass-based)
Sensitivity Very High (pg to fg level)Low to Moderate (ng to µg level)High (pg level)
Throughput HighHighModerate (derivatization may be needed)
Applicability Broad (for non-volatile compounds)Broad (for UV-active compounds)Limited (for volatile, thermally stable compounds)
Instrumentation Cost HighLowModerate
Expertise Required HighLowModerate
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle : This technique separates compounds based on their interaction with the stationary phase, and detection is based on the absorbance of UV light by the analyte.[5]

  • Advantages : Lower cost and simpler operation.[18]

  • Disadvantages : The primary drawback is the lack of specificity.[19] Any impurity or by-product that co-elutes and has a similar UV chromophore will interfere with the quantification, leading to overestimated results. Furthermore, its sensitivity is significantly lower than that of LC-MS/MS.[20]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle : GC separates compounds based on their volatility and interaction with a stationary phase in a heated column, followed by mass spectrometric detection.

  • Advantages : Excellent for volatile compounds.

  • Disadvantages : Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate has a relatively high boiling point and may not be sufficiently volatile or thermally stable for GC analysis without derivatization. This additional step adds complexity, time, and potential sources of error to the workflow.[21]

The logical choice of LC-MS/MS is driven by the need for high confidence in the analytical results, especially in a regulated environment like drug development.

Method_Selection_Logic Start Need to quantify analyte in complex reaction mixture? Is_Analyte_Volatile Is the analyte volatile & thermally stable? Start->Is_Analyte_Volatile Use_GCMS Consider GC-MS Is_Analyte_Volatile->Use_GCMS Yes Need_High_Specificity Is high specificity critical due to potential interferences? Is_Analyte_Volatile->Need_High_Specificity No Use_HPLCUV HPLC-UV may be an option (with caution) Need_High_Specificity->Use_HPLCUV No Need_High_Sensitivity Is high sensitivity required (trace levels)? Need_High_Specificity->Need_High_Sensitivity Yes Use_LCMS LC-MS/MS is the optimal choice Need_High_Sensitivity->Use_HPLCUV No Need_High_Sensitivity->Use_LCMS Yes

Caption: A decision tree for selecting the appropriate analytical method for reaction monitoring.

Conclusion

For the quantitative analysis of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate in reaction mixtures, LC-MS/MS stands out as the unequivocally superior method. Its ability to combine chromatographic separation with highly specific and sensitive mass detection provides a level of confidence and accuracy that alternative methods like HPLC-UV and GC-MS cannot match for this application. While the initial investment in instrumentation and expertise is higher, the quality and reliability of the data generated are indispensable for making informed decisions in process optimization and drug development, ultimately saving time and resources in the long run.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ICH. Quality Guidelines.
  • Slideshare.
  • Mtoz Biolabs. What Is the Principle of Tandem Mass Spectrometry.
  • Longdom Publishing. Application and Working Process of Tandem Mass Spectrometry.
  • Technology Networks. (2025). Tandem Mass Spectrometry (MS/MS) Explained.
  • Benchchem. A Comparative Guide to the Quantification of Hexahydroisocohumulone: HPLC-UV vs. LC.
  • Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Indian Journal of Clinical Biochemistry.
  • O'Hair, R. A., et al. (2001). Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method. Journal of Mass Spectrometry.
  • Benchchem. A Comparative Guide to Analytical Methods for the Quantification of 3,5-Dichloro-2-(trichloromethyl)pyridine.
  • Acevedo-Guzmán, C. A., et al. (2023). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. Analytica Chimica Acta.
  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development.
  • Technology Networks. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider.
  • Bioanalysis Zone. (2025).
  • Taylor, R. L., et al. (2002).
  • Emery Pharma. (2024).
  • Guillarme, D., et al. (2013). Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. Molecules.
  • LGC Group.
  • Smyth, T. J., et al. (2007). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry.
  • Rasayan Journal of Chemistry.
  • Adeli, K., et al. (2019).
  • ACS Publications. (2024).
  • De Pauw, E. (2003). Internal Energy of Ions Produced in Electrospray Sources. Journal of the American Society for Mass Spectrometry.
  • U.S. National Library of Medicine. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry.
  • ResearchGate.
  • Evans, J. E., et al. (2002). LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. Analytical Biochemistry.

Sources

Safety & Regulatory Compliance

Safety

Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate proper disposal procedures

In drug development and chemical research, waste disposal is not an administrative afterthought—it is a critical extension of experimental design. The disposal of densely functionalized heterocycles requires a mechanisti...

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Author: BenchChem Technical Support Team. Date: April 2026

In drug development and chemical research, waste disposal is not an administrative afterthought—it is a critical extension of experimental design. The disposal of densely functionalized heterocycles requires a mechanistic understanding of their degradation pathways to ensure laboratory safety, regulatory compliance, and environmental protection.

This guide provides authoritative, step-by-step operational procedures for the disposal of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate , driven by the physicochemical realities of its molecular structure.

Physicochemical Hazard Profiling: The Causality of Disposal

To dispose of a chemical safely, we must first deconstruct its functional groups. Every protocol step below is dictated by the three primary moieties of this molecule:

  • The Bromine Atom (Halogenated Risk): The carbon-bromine bond dictates that this compound must be segregated into a Halogenated Organic Waste stream. If halogenated waste is improperly mixed with non-halogenated solvents and sent to a standard fuel blender, the low combustion temperatures can generate highly corrosive hydrogen bromide (HBr) gas or highly toxic polybrominated dibenzodioxins (PBDDs)[1]. Commingling waste containing >1% halogens into non-halogenated streams also drastically increases commercial disposal costs[2].

  • The Methylsulfanyl Group (Sulfur Risk): The thioether moiety oxidizes during thermal destruction to yield sulfur oxides (SOx). Therefore, the downstream commercial disposal facility must utilize a rotary kiln incinerator equipped with a caustic flue gas scrubber to neutralize both SOx and HBr simultaneously[1][3].

  • The Pyridine Core (Ecological Toxicity): Pyridine derivatives are weakly basic, highly mobile in water, and exhibit significant aquatic toxicity[4]. Under no circumstances should this compound or its solutions be drain-disposed, as it resists standard biological wastewater treatment and requires high-temperature destruction[5].

Quantitative Waste Management Parameters

The following table summarizes the quantitative thresholds and operational parameters that govern the disposal of this specific chemical class.

ParameterValue / ThresholdOperational Rationale
Halogen Segregation Limit > 1% Halogen contentTriggers mandatory classification as "Halogenated Waste." Mixing below this threshold still taints non-halogenated streams[2].
Calorific Value (BTU) ~1,000 to 4,000 BTU/lbHalogenated organics have low fuel value, precluding standard fuel blending and requiring specialized incineration[1].
Incineration Temperature 820°C – 1,600°CHigh-temperature rotary kiln incineration is required to fully cleave C-Br bonds and destroy the pyridine ring[5].
Accumulation Time 90 to 270 daysFederal regulations limit central accumulation based on generator status (LQG vs. SQG)[2].

Experimental Protocol: Waste Segregation & Containerization

This protocol establishes a self-validating system for routine laboratory disposal of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate, whether as a pure solid or dissolved in reaction mother liquors.

Step 1: Characterize the Waste State

  • Solid Waste: Collect pure powder, contaminated filter paper, or solid reaction residues.

  • Liquid Waste: Identify the carrier solvent. If the compound is dissolved in a non-halogenated solvent (e.g., Ethyl Acetate), the presence of the brominated solute forces the entire mixture into the Halogenated Waste stream[2].

Step 2: Container Selection and Transfer

  • Select a high-density polyethylene (HDPE) or glass container compatible with halogenated organics. Do not use metal safety cans, as trace HBr generation can cause corrosion.

  • Transfer the waste inside a certified chemical fume hood to prevent inhalation of pyridine-derivative dust or vapors[4].

  • Keep the container vapor-tight and closed at all times except when actively adding waste[2].

Step 3: EPA-Compliant Labeling

  • Affix a hazardous waste tag before the first drop of waste is added.

  • Label the container explicitly with the full chemical name: "Waste: Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate" alongside the carrier solvent. Do not use abbreviations[4].

Self-Validation Check: Cross-reference the physical waste log with the container label. If the total volume of the halogenated waste container increases, but the log shows no halogenated solvent was used, verify that the solid brominated solute was properly recorded. This ensures the waste disposal firm receives an accurate waste-stream profile to prevent redundant and costly analytical testing[2].

Experimental Protocol: Spill Response & Decontamination

In the event of a localized benchtop spill, immediate mechanical recovery and chemical decontamination are required.

Step 1: Mechanical Recovery

  • Don appropriate PPE: Double nitrile gloves (or butyl rubber for heavy pyridine exposure), chemical splash goggles, and a fully-buttoned lab coat[4].

  • For solid spills, gently sweep the powder using a static-free brush into a disposable anti-static weigh boat. Do not use water, as this increases the surface area of the contamination.

  • Transfer the solid into a sealable hazardous waste bag.

Step 2: Chemical Decontamination

  • Wipe the affected area with a compatible organic solvent (e.g., isopropanol or ethanol) using disposable absorbent pads.

  • Place all contaminated pads into the Halogenated Waste solid bin, as they now contain the brominated compound.

Self-Validation Check (UV Quenching): Pyridine derivatives strongly absorb shortwave ultraviolet light. After the final solvent wipe, illuminate the dried benchtop with a handheld 254 nm UV lamp. The absence of dark, non-fluorescent spots against the background confirms complete molecular removal of the compound.

Disposal Workflow Visualization

G Start Methyl 5-bromo-2-(methylsulfanyl) pyridine-3-carboxylate Waste State Determine Physical State Start->State Solid Solid / Powder Residue State->Solid Liquid Dissolved in Organic Solvent State->Liquid HalBin Halogenated Waste Stream (EPA Compliant Container) Solid->HalBin Direct Transfer CheckSolvent Is Solvent Halogenated? Liquid->CheckSolvent CheckSolvent->HalBin Yes (e.g., DCM) CheckSolvent->HalBin No (Forces mixture to Halogenated) Incineration High-Temp Rotary Kiln (>1000°C) HalBin->Incineration Commercial Disposal Route Scrubber Caustic Flue Gas Scrubber (Neutralizes HBr & SOx) Incineration->Scrubber Exhaust Gas Treatment

Workflow for the classification and disposal of halogenated, sulfur-containing pyridine derivatives.

References

  • National Research Council. "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf - NIH. URL:[Link]

  • United States Environmental Protection Agency. "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. URL:[Link]

  • Agency for Toxic Substances and Disease Registry. "PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine." NCBI Bookshelf - NIH. URL: [Link]

  • ResearchGate. "Molten salt oxidation of organic hazardous waste with high salt content." ResearchGate. URL: [Link]

Sources

Handling

Personal protective equipment for handling Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate

Title: Operational Safety & PPE Guide: Handling Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate 1. Executive Summary & Chemical Profile Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate (CAS 1220422-12-7) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Operational Safety & PPE Guide: Handling Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate

1. Executive Summary & Chemical Profile Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate (CAS 1220422-12-7) is a halogenated, sulfur-containing pyridine derivative widely utilized as a building block in pharmaceutical synthesis and drug development. While highly valuable for cross-coupling reactions, its specific structural moieties—a bromo-pyridine core, a methyl ester, and a methylsulfanyl (thioether) group—dictate a strict, non-negotiable approach to Personal Protective Equipment (PPE) and operational handling. This guide provides the procedural, step-by-step methodology required to handle this compound safely, ensuring both regulatory compliance and researcher protection[1].

2. Mechanistic Hazard Assessment: The Causality Behind the PPE As a Senior Application Scientist, I cannot overstate the importance of understanding why specific PPE is chosen. We do not just wear gloves because a safety sheet dictates it; we wear them because of the molecule's physical chemistry:

  • Dermal Penetration & Sensitization: The methyl ester and methylsulfanyl groups significantly increase the molecule's lipophilicity (log P) compared to its carboxylic acid precursor. This high lipophilicity facilitates rapid absorption through the stratum corneum. Furthermore, the bromine atom at the 5-position makes the pyridine ring susceptible to nucleophilic attack, meaning the compound can act as an alkylating/arylating sensitizer to skin proteins. Standard latex gloves are highly permeable to lipophilic organics and provide zero functional barrier.

  • Ocular Irritation: Halogenated thioethers are severe mucous membrane irritants. Micro-particulates can cause immediate corneal inflammation.

  • Inhalation (Particulate Aerosolization): Supplied as a solid powder (typically 95%+ purity), the compound is prone to static cling and aerosolization during weighing and transfer. Inhalation of these micro-particulates bypasses the dermal barrier entirely, introducing the toxicant directly into the respiratory tract.

3. PPE Selection Matrix In accordance with OSHA's hierarchy of controls, PPE is our final line of defense, supplementing primary engineering controls like chemical fume hoods[2].

Hazard VectorCausality / Chemical PropertyRequired PPESpecification & Validation
Dermal Absorption High lipophilicity (ester/thioether); electrophilic bromineNitrile Gloves ≥ 0.12 mm thickness. Mandatory double-gloving . Validate via inflation test prior to donning.
Ocular Exposure Halogenated pyridine irritancy; powder aerosolizationSafety Goggles ANSI Z87.1 compliant, indirect venting. Do not use standard safety glasses (no splash/dust seal).
Inhalation (Dust) Fine powder aerosolizationN95 / P100 Respirator NIOSH-approved. Note: Only required if handling outside of a certified fume hood (not recommended).
Systemic/Body Static transfer of particulates to clothingLab Coat Flame-resistant (FR) or standard 100% cotton, fully buttoned to the collar.

4. Operational Workflow: Step-by-Step Methodology Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's integrity is confirmed.

Step 1: Pre-Handling Preparation & Integrity Checks

  • Validate Engineering Controls: Verify that the chemical fume hood is operational. Check the digital monitor to ensure the face velocity is actively reading between 80 and 100 feet per minute (fpm). Do not rely solely on annual certification stickers[3].

  • Don PPE Sequentially: Put on your lab coat and button it completely. Perform an inflation test on your inner nitrile gloves to check for microscopic pinholes, then don them. Put on the outer pair of nitrile gloves. Finally, secure your ANSI Z87.1 goggles.

  • Static Mitigation: Wipe down the analytical balance and spatulas with an anti-static ionizing brush or a slightly damp lint-free wipe to prevent the powder from aerosolizing due to static charge.

Step 2: Active Handling (Weighing and Transfer)

  • Positioning: Place the chemical container, analytical balance, and receiving vessel at least 6 inches inside the fume hood sash to ensure optimal capture velocity.

  • Transfer: Open the vial of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate slowly. Use a grounded, stainless-steel spatula for transfer. Avoid rapid, jerky movements that disturb the air currents.

  • Sealing: Immediately cap the source vial and the receiving vessel before removing them from the analytical balance area.

Step 3: Post-Handling & Decontamination

  • Glove Removal: Remove the outer pair of gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches your skin. Dispose of them in a designated solid hazardous waste container.

  • Surface Decontamination: Wipe the balance and hood surface with a solvent compatible with the thioether (e.g., a wipe dampened with isopropanol or ethanol), followed by a secondary wipe with soapy water.

  • Final Doffing: Remove goggles, lab coat, and inner gloves. Wash hands thoroughly with soap and water for a minimum of 20 seconds.

5. Spill Response and Disposal Plan Halogenated thioethers require strict environmental segregation. Do not wash this compound down the drain.

  • Minor Spill (< 50g inside hood):

    • Ensure double nitrile gloves and goggles are worn.

    • Carefully cover the spilled powder with slightly dampened absorbent paper to prevent dust generation.

    • Scoop the dampened material using a disposable plastic dustpan or stiff cardboard.

    • Place all recovered material and contaminated wipes into a sealable, compatible hazardous waste bag.

  • Disposal: Label the waste container explicitly as "Halogenated Organic Solid Waste - Contains Bromine and Sulfur." Store in a secondary containment bin until collected by your institution's Environmental Health and Safety (EHS) department[3].

6. Workflow Visualization

PPE_Workflow Hazard Hazard Identification: Halogenated Thioether Dermal Dermal Hazard (Lipophilic Penetration) Hazard->Dermal Inhalation Inhalation Hazard (Particulate Dust) Hazard->Inhalation Ocular Ocular Hazard (Irritant) Hazard->Ocular Gloves Double Nitrile Gloves (≥0.12mm thickness) Dermal->Gloves Hood Chemical Fume Hood (80-100 fpm velocity) Inhalation->Hood Goggles ANSI Z87.1 Splash Goggles Ocular->Goggles Execution Safe Operational Handling & Waste Segregation Gloves->Execution Hood->Execution Goggles->Execution

Workflow mapping the chemical hazards of CAS 1220422-12-7 to specific PPE and engineering controls.

7. References

  • Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: nih.gov URL:[1]

  • Title: Laboratory Safety Guidance Source: osha.gov URL:[2]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: unm.edu URL:[3]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate
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Reactant of Route 2
Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate
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